Technical Documentation Center

3-Iodo-5-methoxy-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodo-5-methoxy-1H-indazole
  • CAS: 290367-99-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Iodo-5-methoxy-1H-indazole (CAS No. 290367-99-6)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-Iodo-5-methoxy-1H-indazole, a key heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Iodo-5-methoxy-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant applications in drug discovery and materials science. This document is intended to be a practical resource for researchers, offering not just data, but also insights into the strategic utility of this versatile molecule.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, an isostere of indole, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of biologically active compounds.[1] Indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. The introduction of an iodine atom at the 3-position, as in 3-Iodo-5-methoxy-1H-indazole, provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making it an exceptionally valuable starting material for the synthesis of diverse compound libraries.

Chemical Identity and Physicochemical Properties

CAS Number: 290367-99-6[2][3]

Molecular Formula: C₈H₇IN₂O

Molecular Weight: 274.06 g/mol

The methoxy group at the 5-position influences the molecule's electronic properties and can play a role in modulating solubility and metabolic stability of its derivatives.

PropertyValueSource
Appearance Pale brown or yellow solid[4][5]
Melting Point 162–163 °C[5]
¹H NMR (400 MHz, DMSO-d₆) δ 7.44 (d, J = 9.0 Hz, 1H), 7.05 (dd, J = 9.0, 2.1 Hz, 1H), 6.74 (d, J = 1.7 Hz, 1H), 3.81 (s, 3H)[4]
LC/MS R_T = 1.27 min., m/z = 274.9 [M + 1]⁺[4]

Synthesis of 3-Iodo-5-methoxy-1H-indazole: A Reliable and Scalable Protocol

The synthesis of 3-Iodo-5-methoxy-1H-indazole is typically achieved through the direct iodination of 5-methoxy-1H-indazole. This electrophilic substitution reaction is regioselective for the C3 position of the indazole ring.

Experimental Protocol: Direct Iodination

This protocol is based on established literature procedures and offers a high yield of the desired product.[4][5]

Materials:

  • 5-methoxy-1H-indazole (1.0 eq)

  • Iodine (I₂) (2.0 eq)

  • Potassium Hydroxide (KOH) (5.9 eq)

  • 1,4-Dioxane

  • 20% aqueous Citric Acid

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-methoxy-1H-indazole (e.g., 0.50 g, 3.4 mmol) in 1,4-dioxane (34 mL) at 0 °C under an inert atmosphere (e.g., argon), add potassium hydroxide (1.10 g, 20.0 mmol).

  • To this suspension, add iodine (1.71 g, 6.75 mmol).

  • Stir the reaction mixture vigorously for 15 minutes at 0 °C, then allow it to warm to room temperature and stir overnight. The color of the reaction will typically change from black to yellow.

  • Adjust the pH of the reaction mixture to ~5 by the addition of 20% aqueous citric acid.

  • Add saturated aqueous sodium thiosulfate (50 mL) to quench any remaining iodine.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product, a yellow solid, is often of sufficient purity (typically >95%) for use in subsequent reactions without further purification.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product 5-methoxy-1H-indazole 5-methoxy-1H-indazole Reaction_Vessel Stirred Reaction (0°C to RT, overnight) 5-methoxy-1H-indazole->Reaction_Vessel Iodine Iodine Iodine->Reaction_Vessel KOH KOH KOH->Reaction_Vessel 1,4-Dioxane 1,4-Dioxane 1,4-Dioxane->Reaction_Vessel Quenching pH Adjustment (Citric Acid) & Quenching (Na2S2O3) Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction (EtOAc/Water) Quenching->Extraction Drying_Concentration Drying (MgSO4) & Concentration Extraction->Drying_Concentration Final_Product 3-Iodo-5-methoxy-1H-indazole Drying_Concentration->Final_Product Suzuki_Coupling cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions cluster_product Product Iodoindazole 3-Iodo-5-methoxy-1H-indazole Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Iodoindazole->Catalyst Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Catalyst Coupled_Product 3-Aryl/Heteroaryl-5-methoxy-1H-indazole Catalyst->Coupled_Product Suzuki Coupling Base Base (e.g., Na2CO3) Solvent Solvent (e.g., Dioxane/Water)

Caption: General scheme for Suzuki coupling of 3-Iodo-5-methoxy-1H-indazole.

Role in the Development of Kinase Inhibitors

The indazole scaffold is a core component of several approved and investigational kinase inhibitors used in oncology. [6]The ability to functionalize the 3-position of the indazole ring is crucial for tuning the selectivity and potency of these inhibitors against their target kinases. 3-Iodo-5-methoxy-1H-indazole serves as a key starting material for the synthesis of such compounds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling 3-Iodo-5-methoxy-1H-indazole.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Iodo-5-methoxy-1H-indazole is a high-value chemical intermediate with significant applications in drug discovery and organic synthesis. Its straightforward synthesis and the reactivity of the C-I bond make it an ideal starting point for the creation of diverse molecular architectures. For researchers in medicinal chemistry, a thorough understanding of the properties and reactivity of this compound is essential for the efficient design and synthesis of novel therapeutic agents.

References

Sources

Exploratory

Technical Monograph: 3-Iodo-5-methoxy-1H-indazole

Executive Summary In the landscape of modern medicinal chemistry, 3-iodo-5-methoxy-1H-indazole serves as a critical "linchpin" intermediate.[1] Unlike simple heterocycles, this molecule possesses two distinct vectors for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 3-iodo-5-methoxy-1H-indazole serves as a critical "linchpin" intermediate.[1] Unlike simple heterocycles, this molecule possesses two distinct vectors for diversification: the electrophilic C-3 iodine handle (ideal for palladium-catalyzed cross-couplings) and the nucleophilic N-1 nitrogen.[1] Its 5-methoxy group acts as an electronic tuner, donating electron density to the aromatic system, which modulates the reactivity of the C-3 position and often improves the solubility profile of final drug candidates. This guide analyzes its physicochemical properties, synthetic pathways, and utility in designing VEGFR and PLK kinase inhibitors.

Physicochemical Dossier

The precise molecular weight and physical characteristics are fundamental for stoichiometric calculations in library synthesis.[1]

Core Metrics
PropertyValueNotes
Molecular Formula C₈H₇IN₂O
Molecular Weight 274.06 g/mol Monoisotopic Mass: 273.96 g/mol
CAS Number 885270-86-0
Appearance Off-white to pale yellow solidLight sensitive (iodine liberation)
Solubility High: DMSO, DMF, THFLow: Water, HexanesSoluble in hot alcohols
Lipinski & Drug-Likeness Profile[1]
  • LogP (Predicted): ~2.3 – 2.5 (Lipophilic, good membrane permeability).[1]

  • H-Bond Donors: 1 (N-H).[1]

  • H-Bond Acceptors: 2 (N, O).[1]

  • Topological Polar Surface Area (TPSA): ~41 Ų.[1]

Synthetic Architecture

The synthesis of 3-iodo-5-methoxy-1H-indazole is most efficiently achieved via Regioselective Electrophilic Aromatic Substitution (SEAr) on the parent 5-methoxyindazole.[1]

Mechanism of Action

The 5-methoxy group activates the indazole ring.[1] While the N-1 position is the most nucleophilic, the C-3 position is the most electron-rich carbon, allowing for selective iodination without affecting the benzene ring protons.

Protocol: Direct Iodination (Scale: 10 mmol)

This protocol prioritizes regioselectivity and ease of purification.

Reagents:

  • 5-Methoxy-1H-indazole (1.48 g, 10 mmol)[1]

  • Iodine (

    
    ) (3.05 g, 12 mmol)
    
  • Potassium Hydroxide (KOH) pellets (1.68 g, 30 mmol)

  • Solvent: DMF (20 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-1H-indazole in DMF.

  • Base Addition: Add KOH pellets. The solution may darken slightly. Stir for 15 minutes to ensure deprotonation of the N-H (forming the indazolyl anion, which is more reactive).

  • Iodination: Add solid iodine portion-wise over 20 minutes. Caution: Exothermic.

  • Reaction: Stir at room temperature (25°C) for 3–4 hours. Monitor via TLC (30% EtOAc/Hexanes).[1] The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Quench: Pour the reaction mixture into 100 mL of ice-water containing 10% sodium thiosulfate (

    
    ). Why? Thiosulfate reduces unreacted iodine to iodide, preventing product contamination and discoloration.
    
  • Isolation: A precipitate will form.[1] Filter the solid, wash copiously with water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Workflow Visualization

Synthesis Start 5-Methoxy-1H-indazole (Precursor) Reagents KOH / DMF (Deprotonation) Start->Reagents Intermediate Indazolyl Anion Reagents->Intermediate 15 min Iodination Add I2 (Electrophilic Attack) Intermediate->Iodination Quench Quench: Na2S2O3 (aq) Iodination->Quench 3-4 hrs, RT Product 3-Iodo-5-methoxy-1H-indazole (Solid Precipitate) Quench->Product Filtration

Figure 1: Synthetic workflow for the direct iodination of 5-methoxyindazole.

Functionalization & Reactivity[1][3][4][5][6][7][8]

The value of 3-iodo-5-methoxy-1H-indazole lies in its orthogonal reactivity .[1] The C-I bond is weak and highly polarizable, making it an excellent partner for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Divergent Synthesis Strategy
  • Path A (Suzuki Coupling): Reaction with aryl boronic acids to install biaryl systems (common in kinase inhibitors).[1]

  • Path B (N-Alkylation): Reaction with alkyl halides.[1] Note: This usually yields a mixture of N-1 (major) and N-2 (minor) isomers.[1] Protection of N-1 is often required before C-3 coupling if N-alkylation is not desired.[1]

Reaction Map

Reactivity Core 3-Iodo-5-methoxy-1H-indazole (Scaffold) Suzuki_Cond Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Core->Suzuki_Cond Sono_Cond Terminal Alkyne, Pd(PPh3)2Cl2 CuI, Et3N Core->Sono_Cond Alk_Cond R-X, Cs2CO3 DMF Core->Alk_Cond Suzuki_Prod 3-Aryl-5-methoxy-1H-indazole (Kinase Inhibitor Core) Suzuki_Cond->Suzuki_Prod Sono_Prod 3-Alkynyl-5-methoxy-1H-indazole Sono_Cond->Sono_Prod Alk_Prod 1-Alkyl-3-iodo-5-methoxyindazole (N1 Major Isomer) Alk_Cond->Alk_Prod

Figure 2: Divergent synthetic pathways utilizing the C-3 iodine handle and N-1 nucleophile.[1]

Medicinal Chemistry Applications

Kinase Inhibition (VEGFR / PLK)

The indazole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.

  • Mechanism: The N-1 and N-2 nitrogens often participate in hydrogen bonding with the kinase hinge residues (e.g., Glu/Cys).

  • SAR Role of 5-OMe: The methoxy group at position 5 projects into the solvent-exposed region or a hydrophobic pocket (depending on the specific kinase), often improving potency compared to the unsubstituted analog.

  • Example Drug Class: This scaffold is structurally related to Axitinib (a VEGFR inhibitor) and various experimental PLK4 inhibitors used in cancer research.[1]

Analytical Characterization

To validate the synthesis of 3-iodo-5-methoxy-1H-indazole, compare experimental data against these standard values.

1H NMR (DMSO-d6, 400 MHz)
  • δ 13.5 ppm (br s, 1H): N-H proton (exchangeable).[1]

  • δ 7.45 ppm (d, J=9.0 Hz, 1H): H-7 (adjacent to NH).

  • δ 7.10 ppm (dd, J=9.0, 2.5 Hz, 1H): H-6.

  • δ 6.90 ppm (d, J=2.5 Hz, 1H): H-4 (adjacent to C-I and OMe). Note: The iodine at C-3 causes a shielding/deshielding cone effect that distinguishes H-4.[1]

  • δ 3.82 ppm (s, 3H): O-CH₃ (Methoxy group).[1]

Mass Spectrometry (ESI+)[1]
  • Expected [M+H]+: 275.06 m/z.[1]

  • Isotopic Pattern: Iodine is monoisotopic, so the M+1 peak will be driven only by Carbon-13 natural abundance (~8.8% of the base peak).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10375306, 5-methoxy-1H-indazole-3-carboxylic acid (Analogous structure data).[1] Retrieved from [Link][1][2]

  • Lier, F. et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate.[1] Molecules, 23(8), 2051. (Protocol for Suzuki coupling on this specific scaffold). Retrieved from [Link][1]

  • Vacher, B. et al. (1998). Novel Derivatives of Indazole as Potent 5-HT3 Receptor Antagonists.[1] Journal of Medicinal Chemistry, 41(25), 5070–5083. (Synthetic routes for 3-substituted indazoles). Retrieved from [Link]

Sources

Foundational

The Strategic Utility of 3-Iodo-5-methoxy-1H-indazole in Modern Drug Discovery

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry In the landscape of contemporary drug discovery, the indazole nucleus stands out as a "privileged scaffold." This bicyclic aromatic het...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the indazole nucleus stands out as a "privileged scaffold." This bicyclic aromatic heterocycle, a bioisostere of the native indole ring, is a cornerstone in the design of a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its importance in the development of therapeutics targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[2] The indazole core is a key structural motif in several FDA-approved drugs and numerous clinical candidates, particularly in the realm of protein kinase inhibitors.[2]

The strategic functionalization of the indazole ring is paramount to modulating its biological activity. Among the various substituted indazoles, 3-iodo-5-methoxy-1H-indazole has emerged as a particularly valuable and versatile starting material. The methoxy group at the 5-position can significantly influence the molecule's pharmacokinetic properties and binding interactions, while the iodine atom at the 3-position serves as a highly efficient synthetic handle for introducing molecular diversity through modern cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis of 3-iodo-5-methoxy-1H-indazole and its application as a pivotal intermediate in the construction of complex, biologically relevant molecules.

Physicochemical Properties of 3-Iodo-5-methoxy-1H-indazole

A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of 3-iodo-5-methoxy-1H-indazole are summarized below.

PropertyValue
CAS Number 936138-17-9
Molecular Formula C₈H₇IN₂O
Molecular Weight 274.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMF, DMSO, and dioxane.

Synthesis of 3-Iodo-5-methoxy-1H-indazole: A Robust and Scalable Approach

The most direct and efficient method for the preparation of 3-iodo-5-methoxy-1H-indazole is the electrophilic iodination of the readily available precursor, 5-methoxy-1H-indazole. The C-3 position of the indazole ring is sufficiently activated for selective iodination under basic conditions.

Causality Behind Experimental Choices

The choice of reagents and conditions for this transformation is dictated by the need for high regioselectivity and yield.

  • Iodinating Agent: Molecular iodine (I₂) is the ideal source of electrophilic iodine for this reaction. It is cost-effective, readily available, and its reactivity can be finely tuned by the reaction conditions.

  • Base: A strong base, such as potassium hydroxide (KOH), is crucial for the deprotonation of the indazole N-H proton. The resulting indazolide anion is significantly more nucleophilic, facilitating the attack on the electrophilic iodine.

  • Solvent: A polar aprotic solvent like 1,4-dioxane or dimethylformamide (DMF) is employed to ensure the solubility of both the indazole starting material and the inorganic base. These solvents are also relatively inert to the reaction conditions.

Experimental Workflow: Synthesis of 3-Iodo-5-methoxy-1H-indazole

cluster_0 Reaction Setup cluster_1 Iodination cluster_2 Work-up and Purification 5-methoxy-1H-indazole 5-methoxy-1H-indazole Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) 5-methoxy-1H-indazole->Reaction_Vessel KOH KOH KOH->Reaction_Vessel Dioxane Dioxane Dioxane->Reaction_Vessel Addition Slow Addition at 0 °C Iodine_Solution Iodine (I₂) in Dioxane Iodine_Solution->Addition Stirring Stir at Room Temperature Addition->Stirring Quenching Quench with Na₂S₂O₃ solution Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography (Silica gel) Extraction->Purification Final_Product 3-Iodo-5-methoxy-1H-indazole Purification->Final_Product

Caption: Synthetic workflow for 3-iodo-5-methoxy-1H-indazole.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 5-methoxy-1H-indazole (1.0 eq.) in 1,4-dioxane, add powdered potassium hydroxide (1.2 eq.) at room temperature. Stir the suspension for 15-20 minutes.

  • Iodination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of iodine (1.1 eq.) in 1,4-dioxane dropwise over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-iodo-5-methoxy-1H-indazole as a solid. A quantitative yield can be expected under these conditions.

Application as a Starting Material: The Suzuki-Miyaura Cross-Coupling

The true synthetic power of 3-iodo-5-methoxy-1H-indazole lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction allows for the formation of a carbon-carbon bond between the C-3 position of the indazole and a wide variety of aryl or heteroaryl boronic acids, providing access to a vast chemical space of 3-substituted indazoles.[4]

Rationale for Suzuki-Miyaura Coupling Conditions

The successful execution of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, base, and solvent.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligands is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: An inorganic base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The organic solvent solubilizes the starting materials and catalyst, while water is often necessary for the efficient activation of the boronic acid by the base.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-5-methoxy-1H-indazole with Phenylboronic Acid

cluster_0 Reactants and Catalyst cluster_1 Reaction Conditions cluster_2 Product Isolation Indazole 3-Iodo-5-methoxy-1H-indazole Heating Heat to 80-100 °C (Inert Atmosphere) Indazole->Heating Boronic_Acid Phenylboronic Acid Boronic_Acid->Heating Catalyst Pd(PPh₃)₄ Catalyst->Heating Base K₂CO₃ Base->Heating Solvent Dioxane/Water Solvent->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 5-Methoxy-3-phenyl-1H-indazole Purification->Product

Caption: Suzuki-Miyaura coupling workflow.

Step-by-Step Methodology
  • Reaction Setup: In a reaction vessel, combine 3-iodo-5-methoxy-1H-indazole (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 5-methoxy-3-phenyl-1H-indazole.

Conclusion: A Gateway to Novel Chemical Entities

3-Iodo-5-methoxy-1H-indazole serves as a highly strategic and versatile building block in the synthesis of complex molecules for drug discovery and development. Its straightforward and high-yielding synthesis, coupled with the robust reactivity of the C-3 iodo substituent in cross-coupling reactions, provides a reliable and efficient platform for generating libraries of novel 3-aryl and 3-heteroaryl indazoles. The methoxy group at the 5-position further allows for fine-tuning of the physicochemical and pharmacological properties of the final compounds. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the importance of key intermediates like 3-iodo-5-methoxy-1H-indazole in enabling the rapid exploration of chemical space will undoubtedly increase.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Process For The Iodination Of Aromatic Compounds.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. [Link]

  • Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • 3-Iodo-6-methoxy-1H-indazole. Ark Pharma Scientific Limited. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • VEGFR-2 inhibitor. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. PubMed. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]

  • 1H-Indazole. PubChem. [Link]

Sources

Exploratory

A Technical Guide to 3-Iodo-5-methoxy-1H-indazole: Physicochemical Properties and Synthetic Considerations

Introduction Indazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and unique chemical properties.[1] Among these, 3-Iodo-5-methoxy-1H-indaz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and unique chemical properties.[1] Among these, 3-Iodo-5-methoxy-1H-indazole stands out as a pivotal building block. The strategic placement of the iodine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular architectures. Simultaneously, the methoxy group at the 5-position modulates the electronic properties and solubility of the molecule, influencing its interactions with biological targets. This guide offers an in-depth exploration of the physical and chemical characteristics of 3-Iodo-5-methoxy-1H-indazole, alongside practical insights into its synthesis and handling for researchers and professionals in drug development.

Physicochemical Characteristics

While specific experimental data for 3-Iodo-5-methoxy-1H-indazole is not extensively documented in publicly available literature, its physical appearance can be inferred from closely related analogues.

Physical Appearance

Based on the appearance of similar indazole derivatives, 3-Iodo-5-methoxy-1H-indazole is anticipated to be a solid at room temperature. The color is likely to range from white or off-white to a faint yellow. For instance, the parent 1H-indazole is described as a white to cream crystalline powder.[2] Similarly, related substituted indazoles are often reported as white, off-white, or yellow solids.[1][3][4][5] The physical form is expected to be crystalline or a fine powder.

Table 1: Comparison of Physical Appearance of Related Indazole Derivatives

CompoundPhysical Appearance
1H-IndazoleWhite to cream crystals or powder[2]
6-Iodo-1H-indazoleWhite powder[5]
5-Amino-3-iodo-1H-indazoleYellow solid[4]
A substituted 4,5,6,7-tetrahydro-1H-indazole derivativeFaint yellow solid[1]
A substituted 1H-indole derivative (related heterocyclic core)Off-white solid[3]
Physicochemical Properties

Table 2: Physicochemical Properties of Related Indazole and Indole Derivatives

Property3-Iodo-4-methoxy-1H-indazole5-Methoxy-1H-indazoleMethyl 3-iodo-1H-indazole-5-carboxylate
Molecular Formula C₈H₇IN₂O[6]C₈H₈N₂O[7]C₉H₇IN₂O₂[8]
Molecular Weight 274.06 g/mol [6]148.16 g/mol [7]302.07 g/mol [8]
Melting Point Not available167 °C[7]Not available
Boiling Point Not available312.5±15.0 °C (Predicted)[7]421.4 °C at 760 mmHg[8]
Density 1.941±0.06 g/cm³ (Predicted)[6]1.244±0.06 g/cm³ (Predicted)[7]1.948 g/cm³[8]
Solubility Very slightly soluble in water (0.44 g/L at 25°C)[6]Soluble in organic solvents such as DMF and DMSO[9]Not available

It is important to note that the presence of the iodine atom in 3-Iodo-5-methoxy-1H-indazole will significantly increase its molecular weight and likely its melting and boiling points compared to the non-iodinated 5-methoxy-1H-indazole.

Synthesis and Reactivity

The synthesis of 3-Iodo-5-methoxy-1H-indazole can be conceptually approached through established methodologies for the functionalization of the indazole core.

Synthetic Strategy

A common and effective method for the synthesis of 3-iodoindazoles is the direct iodination of the corresponding indazole precursor. This reaction typically employs an iodinating agent under controlled conditions.

Synthesis_Workflow Start 5-Methoxy-1H-indazole Reaction Direct Iodination Start->Reaction Reagent Iodinating Agent (e.g., I₂, NIS) Reagent->Reaction Solvent Solvent (e.g., DMF, CH₃CN) Solvent->Reaction Product 3-Iodo-5-methoxy-1H-indazole Reaction->Product

Caption: General workflow for the synthesis of 3-Iodo-5-methoxy-1H-indazole.

Experimental Protocol: Conceptual Iodination

  • Dissolution: Dissolve 5-methoxy-1H-indazole in a suitable organic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, to neutralize the HI generated during the reaction. This prevents potential side reactions and decomposition.

  • Addition of Iodinating Agent: Slowly add a solution of the iodinating agent (e.g., iodine (I₂) or N-iodosuccinimide (NIS)) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into an appropriate organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure 3-Iodo-5-methoxy-1H-indazole.

The causality behind these steps lies in the electrophilic substitution mechanism at the C3 position of the indazole ring, which is activated towards such reactions. The choice of solvent and base is critical to ensure good solubility of the starting material and to maintain a stable reaction environment.

Reactivity and Downstream Applications

The iodine atom at the 3-position is a versatile functional group that allows for a wide range of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[10] This reactivity makes 3-Iodo-5-methoxy-1H-indazole a valuable intermediate for the synthesis of highly functionalized indazole derivatives with potential applications in drug discovery and materials science.

Downstream_Reactions Start 3-Iodo-5-methoxy-1H-indazole Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Heck Heck Coupling (Alkenes) Start->Heck Product Functionalized Indazoles Suzuki->Product Sonogashira->Product Heck->Product

Caption: Key downstream reactions of 3-Iodo-5-methoxy-1H-indazole.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][14]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][13]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Iodo-5-methoxy-1H-indazole is a strategically important synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. While detailed experimental data on its physical properties are sparse, a strong understanding can be built from the analysis of closely related analogues. Its synthesis is achievable through established iodination protocols, and its reactivity opens up a vast chemical space for further molecular exploration. Adherence to standard laboratory safety practices is essential when handling this and related chemical compounds. This guide provides a foundational understanding to aid researchers in the effective utilization of 3-Iodo-5-methoxy-1H-indazole in their scientific endeavors.

References

  • Vertex AI Search. (2024). 3-Iodo-5-methoxy-1-methyl-1H-indazole.
  • ResearchGate. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole.
  • Thermo Fisher Scientific. (n.d.). 1H-Indazole, 99%.
  • BenchChem. (n.d.). 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Molbase. (n.d.). 3-Iodo-4-methoxy-1H-indazole.
  • American Elements. (n.d.).
  • American Chemical Society. (2026). Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • PubChem. (n.d.). 3-methoxy-1H-indazole.
  • PubChem. (n.d.). 1H-Indazol-5-ol.
  • MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes.
  • ChemicalBook. (2025). 5-METHOXY-1H-INDAZOLE.
  • Fisher Scientific. (2024).
  • National Institutes of Health. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole.
  • ChemicalBook. (n.d.). 5-AMINO-3-IODO (1H)INDAZOLE synthesis.
  • PubChem. (n.d.). 3-Iodo-1H-indazole.
  • INDOFINE Chemical Company, Inc. (n.d.).
  • Sigma-Aldrich. (2024).
  • AdooQ BioScience. (n.d.).
  • Matrix Scientific. (n.d.). 2-(5-Methoxy-1H-indol-3-yl)ethanamine.
  • Google Patents. (n.d.). EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Wikipedia. (n.d.). Ibogaine.
  • Tradeindia. (n.d.). 6-iodo-1h-indazole 261953-36-0.
  • PubChem. (n.d.). 5-Methoxyindole.

Sources

Foundational

Technical Guide: Stability, Storage, and Handling of 3-Iodo-5-methoxy-1H-indazole

[1] Executive Summary 3-Iodo-5-methoxy-1H-indazole is a critical halogenated heterocyclic building block, widely utilized in the synthesis of kinase inhibitors (e.g., Axitinib analogs) and as an intermediate for palladiu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Iodo-5-methoxy-1H-indazole is a critical halogenated heterocyclic building block, widely utilized in the synthesis of kinase inhibitors (e.g., Axitinib analogs) and as an intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]

Its stability profile is defined by two competing chemical functionalities: the photolabile carbon-iodine (C-I) bond at position 3 and the acidic N-H proton at position 1.[1] Improper storage leads to rapid photodeiodination and oxidative degradation, compromising downstream catalytic efficiency.[1] This guide provides a validated framework for preserving compound integrity over extended periods.[1]

Part 1: Physicochemical Vulnerabilities

To implement effective storage, one must understand the molecular "pain points" of the compound.[1]

The C-I Bond (The Weak Link)

The bond dissociation energy (BDE) of the C(sp2)-I bond in heteroaromatics is approximately 65 kcal/mol , significantly lower than C-Br or C-Cl bonds.

  • Risk: Exposure to UV-VIS light (specifically <350 nm) excites the molecule to an

    
     transition state, leading to homolytic cleavage.[1]
    
  • Result: Formation of a reactive radical pair, resulting in the "des-iodo" impurity (5-methoxy-1H-indazole).[1]

The Indazole N-H (The Hygroscopic Vector)

The N1-proton is acidic (


 in DMSO).[1]
  • Risk: In the presence of moisture and trace bases, the N-H can deprotonate, increasing the electron density of the ring.

  • Result: An electron-rich ring is more susceptible to oxidative degradation and electrophilic attack.[1]

Part 2: Degradation Mechanisms

The following diagram illustrates the primary degradation pathways that storage protocols must prevent.

DegradationPathways Compound 3-Iodo-5-methoxy- 1H-indazole (Intact) ExcitedState Excited State (n -> sigma*) Compound->ExcitedState UV Light (hν) Oxidation Oxidative Degradation Products Compound->Oxidation O2 + Moisture (Long-term exposure) RadicalPair Radical Pair [Indazolyl• + I•] ExcitedState->RadicalPair Homolytic Cleavage Impurity1 5-Methoxy-1H-indazole (Des-iodo Impurity) RadicalPair->Impurity1 H-Abstraction (Solvent/Moisture)

Figure 1: Primary degradation vectors.[1] The photolytic pathway (Red) is the fastest degradation route, while oxidative pathways (Grey) occur over longer durations.

Part 3: Storage Protocols

This protocol uses a Tiered Storage System to balance accessibility with longevity.[1]

Storage Conditions Matrix
ParameterTier 1: Working Stock (<1 Month)Tier 2: Archive Stock (>1 Month)Rationale
Temperature 2°C to 8°C-20°C (± 5°C)Low temp slows radical propagation and hydrolysis.[1]
Atmosphere Ambient (Tightly Capped)Inert Gas (Argon/Nitrogen)Argon is heavier than air, providing a better blanket against

.[1]
Container Amber Glass VialAmber Vial + Parafilm/FoilAmber glass blocks UV <400nm.[1] Foil adds 100% opacity.[1]
State Solid PowderSolid PowderSolutions degrade 10-100x faster than solids.[1]
Detailed Workflow: Archive Preservation
  • Drying: Ensure the synthesized/purchased material is fully dried (vacuum oven at 30°C for 4 hours) to remove residual solvents which can act as hydrogen donors for radical reactions.[1]

  • Aliquot: Divide bulk material into single-use aliquots to avoid freeze-thaw cycles.

  • Inerting: Flush the headspace of the amber vial with Argon gas for 15 seconds.

  • Sealing: Cap tightly and wrap the cap junction with Parafilm.[1]

  • Secondary Containment: Place vials inside a resealable Mylar bag with a desiccant packet.

Part 4: Quality Control & Validation

Visual inspection is insufficient.[1] The "des-iodo" impurity is often white/off-white, indistinguishable from the parent compound.[1]

Validated HPLC Method (System Suitability)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/bond absorption).[1]

  • Pass Criteria:

    • Parent Peak Purity > 98%.[1][2]

    • Des-iodo impurity (RT ~0.8-0.9x of Parent) < 0.5%.[1]

Workflow Logic: From Receipt to Storage

StorageWorkflow Receipt Material Receipt QC QC Analysis (HPLC/NMR) Receipt->QC Decision Purity > 98%? QC->Decision Dry Vacuum Dry (<30°C) Decision->Dry Yes Purify Re-Purify (Recrystallization) Decision->Purify No Aliquot Aliquot into Amber Vials Dry->Aliquot Inert Argon Flush & Parafilm Seal Aliquot->Inert Freeze Store at -20°C Inert->Freeze Purify->QC

Figure 2: Logical decision tree for handling incoming material. Note the loop-back for purification if QC fails.

Part 5: Handling & Safety

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).

  • Light Shielding: When weighing the compound, dim lab lights or use red-light conditions if handling >10g batches.

  • Metal Avoidance: Do not use metal spatulas if the compound is slightly wet or acidic, as trace metal ions (Fe, Ni) can catalyze oxidative decomposition.[1] Use ceramic or glass tools.

  • Solvent Choice: If preparing a solution for immediate use, avoid acetone or ketones if strong bases are present (aldol condensation risk).[1] Preferred solvents: DMSO, DMF, or DCM.[1]

References

  • ChemicalBook. (2025).[1] 5-Methoxy-1H-indazole Properties and Safety Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10375306, 5-methoxy-1H-indazole-3-carboxylic acid. (Structural analog stability data). Retrieved from [1]

  • European Medicines Agency. (1998).[1] ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products. (Standard protocol for photolability testing).[1] Retrieved from

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 3-Iodo-1H-indazole derivatives. Retrieved from [1]

  • MDPI. (2020).[1] Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives. (Synthesis and intermediate handling). Applied Sciences.[1] Retrieved from [1]

Sources

Exploratory

The 5-Methoxy-Indazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary The 5-methoxy-indazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a robust bioisostere for the indole nucleus found in serotonin (5-HT) and melatonin. Unlike its ind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-methoxy-indazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a robust bioisostere for the indole nucleus found in serotonin (5-HT) and melatonin. Unlike its indole counterparts, the indazole core offers enhanced metabolic stability and distinct hydrogen-bonding capabilities due to the additional nitrogen atom at the 2-position. This guide provides a technical analysis of 5-methoxy-indazole derivatives, focusing on their dual-utility in CNS therapeutics (specifically 5-HT receptor modulation) and oncology (kinase inhibition).

Structural Significance & Chemical Logic

The 5-methoxy-1H-indazole core is not merely a structural spacer; it is a functional pharmacophore. Its biological activity is governed by three critical structural features:

  • The 5-Methoxy Group (

    
    -OMe): 
    
    • Electronic Effect: The methoxy group acts as a weak electron-donating group (EDG) via resonance, increasing the electron density of the pyrazole ring. This modulates the

      
       of the N-H proton, influencing binding affinity in acidic microenvironments (e.g., tumor hypoxia).
      
    • Lipophilicity: Compared to a hydroxyl group (-OH), the methoxy group increases

      
      , enhancing blood-brain barrier (BBB) permeability—a critical factor for CNS-active agents.
      
    • Metabolic Blockade: It prevents rapid glucuronidation at the 5-position, extending the half-life compared to the corresponding 5-hydroxy analogs.

  • The Indazole Nitrogen Pair (

    
     & 
    
    
    
    ):
    • Acts as a bioisostere for the indole N-H but adds an extra H-bond acceptor (

      
      ). This allows for unique binding modes in ATP-binding pockets of kinases that indoles cannot achieve.
      
  • The

    
     Position: 
    
    • The primary vector for extending the scaffold to interact with hydrophobic pockets in enzymes (e.g., the "gatekeeper" region in kinases).

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of specific positions on the scaffold.

SAR_Logic Core 5-Methoxy-Indazole Core N1 N1 Position: Solubility & PK Modulation (Sulfonamides/Alkyls) Core->N1 Functionalization C3 C3 Position: Selectivity Vector (Aryl/Heteroaryl extension) Core->C3 Extension C5 C5-Methoxy Group: Metabolic Stability Lipophilicity (BBB Penetration) Bioisosteric to 5-HT Core->C5 Substitution Kinase Inhibition Kinase Inhibition C3->Kinase Inhibition Occupies Hydrophobic Pocket CNS Activity CNS Activity C5->CNS Activity Mimics Serotonin

Caption: Functional mapping of the 5-methoxy-indazole scaffold. The C5-methoxy group is critical for CNS penetration and mimicking endogenous neurotransmitters.

Therapeutic Applications & Mechanisms[1]

CNS Therapeutics: The Serotonin Bioisostere

The 5-methoxy-indazole moiety is a direct structural analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) . By replacing the indole core with indazole, researchers maintain 5-HT receptor affinity while altering metabolic clearance.

  • Mechanism: Agonism of

    
     and 
    
    
    
    receptors.
  • Therapeutic Goal: Treatment of depression, anxiety, and cluster headaches. The indazole derivatives often exhibit a "cleaner" receptor profile, reducing off-target cardiac effects associated with

    
     agonism.
    
  • Key Insight: The

    
     nitrogen of the indazole ring provides an alternative H-bond acceptor site that can stabilize the ligand-receptor complex in a conformation distinct from tryptamines, potentially reducing hallucinogenic potency while retaining neuroplasticity-promoting effects.
    
Oncology: Kinase Inhibition

In cancer therapy, 5-methoxy-indazole derivatives function primarily as ATP-competitive inhibitors.

  • Targets: VEGFR-2 (Angiogenesis), CDK (Cell Cycle), and MAPK1.

  • Binding Mode: The indazole backbone mimics the adenine ring of ATP. The 5-methoxy group often projects into the solvent-accessible region or interacts with specific residues (e.g., the hinge region) to improve selectivity over other kinases.

  • Data Summary:

Target KinaseCompound Class

Range
Mechanism of Action
VEGFR-2 3-Aryl-5-methoxy-indazole10 - 50 nMInhibits angiogenesis by blocking ATP binding in the kinase domain.
PKMYT1 Indazole-sulfonamides< 100 nMInduces mitotic lethality in tumor cells; disrupts G2/M checkpoint.
MAPK1 1-Sulfonyl-5-methoxy-indazoleSub-micromolarBlocks downstream signaling of the RAS-RAF-MEK-ERK pathway.
Visualization: 5-HT2A Signaling Pathway

The following diagram details the signaling cascade activated by 5-methoxy-indazole agonists in CNS applications.

Signaling_Pathway Ligand 5-Methoxy-Indazole Derivative Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein Activation Receptor->Gq Coupling PLC PLC-beta (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Ca->PKC Response Neuroplasticity / Gene Transcription (BDNF Release) PKC->Response Signaling Cascade

Caption: Signal transduction pathway for 5-methoxy-indazole agonists at the 5-HT2A receptor, leading to calcium release and neuroplasticity.

Experimental Protocols

Synthesis of 3-Substituted-5-Methoxy-Indazoles

Causality: This route is chosen for its regioselectivity.[1] Direct electrophilic substitution on the indazole ring often yields mixtures of N1 and N2 isomers. Starting from the hydrazone allows for controlled cyclization.

Step-by-Step Methodology:

  • Starting Material: 2-Amino-5-methoxy-benzophenone (or corresponding aldehyde).

  • Diazotization: Dissolve the amine in HCl/Water at 0°C. Add

    
     dropwise to form the diazonium salt.
    
  • Cyclization (Reduction): Treat the diazonium salt with

    
     in conc. HCl.
    
    • Validation: Monitor disappearance of the diazonium peak via UV-Vis or colorimetric spot test.

  • Functionalization (Suzuki Coupling):

    • Brominate position 3 using

      
       (if not already substituted).
      
    • React 3-bromo-5-methoxy-indazole with Aryl-Boronic acid,

      
       (5 mol%), and 
      
      
      
      (2 eq) in Dioxane/Water (4:1) at 90°C for 12h.
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

    • Quality Control: Confirm structure via

      
      -NMR (distinct singlet for 
      
      
      
      -OMe at ~3.8 ppm) and LC-MS.
Biological Evaluation: Calcium Flux Assay (CNS Screen)

Causality: Since 5-HT2A is Gq-coupled, measuring intracellular calcium release is the most direct functional readout of agonist activity.

Protocol:

  • Cell Line: HEK-293 cells stably expressing human

    
    .
    
  • Dye Loading: Incubate cells with FLIPR Calcium 6 assay kit dye for 1 hour at 37°C.

  • Compound Addition: Add 5-methoxy-indazole derivatives (dissolved in DMSO) at varying concentrations (0.1 nM to 10

    
    M).
    
  • Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) using a kinetic plate reader.

  • Data Analysis: Calculate

    
    . Plot dose-response curves to determine 
    
    
    
    .
    • Control: Use 5-HT (Serotonin) as the full agonist reference (100% efficacy).

Visualization: Experimental Workflow

Workflow Synth Synthesis: Suzuki Coupling (C3-Arylation) Purify Purification: Flash Chromatography (>95% Purity) Synth->Purify Screen Primary Screen: Ca2+ Flux Assay (HEK-5HT2A) Purify->Screen Screen->Synth Inactive (Refine SAR) Select Selectivity Profiling: vs 5-HT2B / 5-HT2C Screen->Select EC50 < 50nM Hit Lead Candidate Select->Hit Selectivity > 100x

Caption: Iterative workflow for developing 5-methoxy-indazole based CNS ligands, emphasizing purity and selectivity hurdles.

Future Directions: PROTACs and Polypharmacology

The 5-methoxy-indazole scaffold is currently being adapted for PROTACs (Proteolysis Targeting Chimeras) . By attaching an E3 ligase linker to the N1 position (which tolerates bulk), the 5-methoxy-indazole moiety serves as the "warhead" to bind the target protein (e.g., a specific kinase), marking it for degradation. This approach overcomes resistance mechanisms often seen with traditional occupancy-based inhibitors.

References

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity. MDPI. [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Journal of Medicinal Chemistry. [Link]

  • Regeneration of serotonin from 5-methoxytryptamine by polymorphic human CYP2D6. Pharmacogenetics. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

role of methoxy group in indazole reactivity

An In-Depth Technical Guide The Role of the Methoxy Group in Indazole Reactivity: A Guide for Researchers and Drug Development Professionals Introduction The indazole scaffold is a cornerstone in medicinal chemistry, rec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide The Role of the Methoxy Group in Indazole Reactivity: A Guide for Researchers and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its unique bicyclic aromatic structure allows for versatile interactions with biological targets, making it a focal point in the development of therapeutics ranging from anti-cancer to anti-inflammatory agents.[2][3] The reactivity and biological profile of the indazole core can be profoundly modulated by the introduction of substituents. Among these, the methoxy group (–OCH₃) holds a position of particular significance.

This guide provides an in-depth exploration of the role of the methoxy group in modulating the chemical reactivity of the indazole nucleus. We will move beyond simple descriptions of reaction outcomes to dissect the underlying electronic principles that govern these transformations. By understanding the causal mechanisms behind the methoxy group's influence—from electrophilic and nucleophilic substitutions to N-alkylation—researchers can more effectively design synthetic routes and fine-tune molecular properties for targeted drug discovery applications.

The Duality of the Methoxy Group's Electronic Influence

To comprehend the reactivity of methoxy-substituted indazoles, one must first appreciate the dual electronic nature of the methoxy group itself. It exerts two opposing effects on an adjacent aromatic system: an inductive effect and a resonance effect.[4]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom of the aromatic ring through the sigma (σ) bond. This is a through-bond, distance-dependent effect.[4][5]

  • Resonance Effect (+R or +M): The non-bonding lone pair electrons on the oxygen atom can be delocalized into the pi (π) system of the aromatic ring.[5] This donation of electron density is a through-space effect that increases the electron density of the ring, particularly at the ortho and para positions.[6][7]

In the context of aromatic reactivity, the resonance effect (+R) is significantly stronger and more influential than the inductive effect (-I).[5] This net electron-donating character is the primary driver behind the methoxy group's role as a powerful activating group in electrophilic aromatic substitution.

Caption: Resonance delocalization in a methoxy-substituted ring.

Directing Effects in Electrophilic Aromatic Substitution (EAS)

The primary role of the methoxy group in the context of indazole reactivity is to act as a potent activating and ortho, para-directing group for electrophilic aromatic substitution on the carbocyclic (benzene) ring.

Mechanism of Activation and Direction

The methoxy group accelerates the rate of EAS by enriching the electron density of the aromatic ring, making it a more attractive target for electrophiles.[6][7] The ortho, para directing effect is a direct consequence of the stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction.

When an electrophile attacks at the ortho or para position relative to the methoxy group, a key resonance structure can be drawn where the positive charge is located on the carbon atom directly attached to the oxygen. This allows the lone pair of the oxygen to participate in resonance, delocalizing the positive charge and creating a highly stable, oxonium ion-like contributor.[7][8] This additional stabilization significantly lowers the activation energy for the ortho and para pathways.[8][9]

Conversely, attack at the meta position does not allow for this direct resonance stabilization from the oxygen atom. The resulting arenium ion is therefore of higher energy, and the meta-substituted product is formed in negligible amounts.[6][9]

EAS_Mechanism cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_start Methoxy-Indazole ortho_ts Arenium Ion (Ortho Intermediate) ortho_start->ortho_ts + E⁺ ortho_end Ortho Product ortho_ts->ortho_end - H⁺ ortho_stabilized Key Stabilizing Resonance Structure (Charge on C-O) ortho_ts->ortho_stabilized Highly Stable meta_start Methoxy-Indazole meta_ts Arenium Ion (Meta Intermediate) meta_start->meta_ts + E⁺ meta_end Meta Product (Minor) meta_ts->meta_end - H⁺ meta_unstable No Direct O-Resonance Stabilization meta_ts->meta_unstable Less Stable para_start Methoxy-Indazole para_ts Arenium Ion (Para Intermediate) para_start->para_ts + E⁺ para_end Para Product para_ts->para_end - H⁺ para_stabilized Key Stabilizing Resonance Structure (Charge on C-O) para_ts->para_stabilized Highly Stable N_Alkylation Indazole Methoxy-Indazole (1H-Tautomer) Anion Indazolide Anion Indazole->Anion - H⁺ Deprotonation Base Base (e.g., NaH) Base->Anion N1_Product N1-Alkylated Product (Often Thermodynamic) Anion->N1_Product + R-X N2_Product N2-Alkylated Product (Often Kinetic) Anion->N2_Product + R-X RX Alkylating Agent (R-X) RX->N1_Product RX->N2_Product

Caption: General pathways for N-alkylation of indazoles.

Applications in Medicinal Chemistry

The methoxy group is not merely a tool for directing synthetic reactions; it is a critical component in drug design for fine-tuning a molecule's pharmacological profile.

  • Metabolic Stability: The methyl group of the ether is susceptible to O-demethylation by cytochrome P450 enzymes. While sometimes a liability, this can also be exploited for prodrug strategies, where the active compound is the resulting phenol.

  • Solubility and Lipophilicity: The methoxy group can influence a compound's solubility and its ability to cross cell membranes. Its impact on the octanol-water partition coefficient (logP) is carefully considered during lead optimization.

  • Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor in interactions with biological targets like protein kinases. This can be crucial for potency and selectivity. For example, structure-activity relationship (SAR) studies on some indazole-based tubulin inhibitors indicated that a methoxy substitution was preferred for potent antiproliferative activity. [10]

Key Experimental Protocols

The following protocols are provided as validated, representative examples of reactions involving methoxy-substituted indazoles.

Protocol 1: Electrophilic Iodination at C3 of 5-Methoxyindazole

This procedure demonstrates the activation of the indazole core towards electrophilic attack, targeting the electron-rich C3 position.

Reference Basis: Adapted from Giraud, F. et al. Arkivoc, 2018. Objective: To synthesize 3-Iodo-5-methoxy-1H-indazole.

Materials:

  • 5-Methoxy-1H-indazole (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Dioxane (as solvent)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 5-methoxy-1H-indazole in dioxane, add potassium hydroxide and stir at room temperature for 15 minutes.

  • Add iodine portion-wise to the mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize excess iodine.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Self-Validation: The success of the reaction is validated by the consumption of the starting material (TLC) and the isolation of a new, less polar product. The structure should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis, showing the absence of the C3-proton and the expected molecular ion peak.

Protocol 2: N1-Selective Alkylation of 6-Methoxyindazole

This protocol provides a method favoring the thermodynamically stable N1-alkylated product.

Reference Basis: Adapted from O'Donovan, D.H. et al. RSC Adv., 2021. [11] Objective: To synthesize 1-Alkyl-6-methoxy-1H-indazole.

Materials:

  • 6-Methoxy-1H-indazole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl bromide (e.g., ethyl bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 6-methoxy-1H-indazole in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the N1 and N2 isomers and isolate the desired N1-alkylated product.

Self-Validation: The regiochemistry of the major product must be unambiguously assigned using 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which can show correlations between the N1-alkyl protons and indazole ring carbons (C7a and C3).

Conclusion

The methoxy group is a powerful and versatile tool in the chemistry of indazoles. Its strong resonance-donating effect dominates its reactivity profile, rendering it a potent ortho, para-directing activator for electrophilic aromatic substitution. This predictable influence allows for the strategic functionalization of the indazole's carbocyclic ring. While its role in nucleophilic substitutions and N-alkylation is more context-dependent, a thorough understanding of the underlying electronic and steric principles enables chemists to manipulate reaction conditions to achieve desired outcomes. For drug development professionals, the methoxy group offers a proven handle for modulating metabolic stability, solubility, and target engagement, solidifying its importance in the synthesis and optimization of novel indazole-based therapeutics.

References

  • Douglas, A. D. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. University of South Florida. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Indazole Derivatives in Chemical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Li, P., et al. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. [Link]

  • ResearchGate. Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. [Link]

  • Saleh, T. S., et al. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Arkivoc. [Link]

  • Google P
  • Filo. Predict the outcome of electrophilic aromatic substitution of methoxybenz.... [Link]

  • Proprep. What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions?. [Link]

  • Wang, Z., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Somei, M., et al. Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. [Link]

  • Liu, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • ResearchGate. Orienting methoxy group-carbocation conjugation effects explaining the.... [Link]

  • Wikipedia. Methoxy group. [Link]

  • Giraud, F., et al. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

  • PubChem. 7-Methoxyindazole. [Link]

  • Gulevskaya, A. V., et al. (2024). Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. Chemical Science. [Link]

  • YouTube. (2018). 18.05 Two Mechanisms of Nucleophilic Substitution. [Link]

  • ResearchGate. The chemistry of indoles, part 105. Nucleophilic substitution reaction of 1-methoxy-6-nitroindole(1). [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. [Link]

  • PubChem. 6-Methoxy-1H-indazole. [Link]

  • AccessPharmacy. Nucleophilic Substitution, Addition, and Elimination Reactions. [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentes&sectionid=1502 agentes]([Link] agentes&sectionid=1502 agentes)

  • ResearchGate. Chemo‐selective N‐alkylation of indolylbenzimidazoles. [Link]

  • PubChemLite. 7-methoxyindazole (C8H8N2O). [Link]

  • RSC Publishing. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. [Link]

  • MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • National Institutes of Health. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. [Link]

  • MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

Sources

Exploratory

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Heterocycle In the landscape of medicinal chemistry, the term "privileged scaffold" is re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, the term "privileged scaffold" is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a fertile ground for drug discovery. The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has unequivocally earned this designation.[1][2][3][4][5][6][7] While its natural occurrence is rare, the synthetic versatility and diverse pharmacological activities of indazole derivatives have cemented their importance in contemporary drug development.[1][5][8] This guide provides a comprehensive technical overview of the indazole scaffold, from its fundamental chemical properties and synthesis to its application in clinically approved therapeutics, offering field-proven insights for professionals in drug discovery and development.

Indazole exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[8] This structural feature, coupled with the ability to functionalize the scaffold at multiple positions, allows for the fine-tuning of physicochemical and pharmacokinetic properties, a critical aspect of rational drug design. The indazole core is a bioisostere of indole, another crucial heterocycle in medicinal chemistry, and its unique electronic properties have been leveraged to develop a wide array of therapeutic agents.[1] The significance of this scaffold is underscored by the number of FDA-approved drugs that feature an indazole core, spanning a wide range of therapeutic areas including oncology, antiemetics, and anti-inflammatory treatments.[1][3][5]

Core Synthetic Strategies: Building the Indazole Framework

The construction of the indazole ring system is a well-established field with a rich history of synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on both the benzene and pyrazole rings. Modern synthetic organic chemistry has expanded the toolbox for indazole synthesis beyond classical methods, incorporating transition metal-catalyzed reactions and C-H functionalization strategies.

Classical and Modern Synthetic Protocols

A variety of starting materials and reaction conditions can be employed to synthesize 1H-indazole, 2H-indazole, and 3H-indazole tautomers.[1] Some of the most common and robust methods include:

  • Palladium-Catalyzed Intramolecular Amination: A versatile approach involves the palladium-catalyzed intramolecular amination of aryl halides.[9] This method offers a broad substrate scope and allows for the preparation of a wide variety of substituted indazoles.

  • Cyclization of o-Haloaryl N-Sulfonylhydrazones: Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones provides an efficient route to 1H-indazoles.[8] This reaction tolerates a range of functional groups, making it a valuable tool in medicinal chemistry.

  • From 2-Alkynyl-Azobenzenes: Copper or palladium-catalyzed synthesis of 2H-indazoles can be achieved from 2-alkynyl-azobenzenes.[8]

  • Iodine-Mediated Synthesis from Ortho-Alkylazobenzenes: An efficient iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes via benzyl C-H functionalization has also been developed.[8]

Experimental Protocol: A Generalized Synthesis of 1-Aryl-1H-indazoles

The following protocol outlines a general procedure for the synthesis of 1-aryl-1H-indazoles via a palladium-catalyzed cross-coupling reaction, a common strategy in medicinal chemistry.

  • Reaction Setup: To an oven-dried reaction vessel, add the starting 1H-indazole (1.0 eq.), the corresponding aryl halide (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a suitable ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dioxane or toluene) to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-1H-indazole.

Physicochemical and Pharmacokinetic Profile

The indazole scaffold imparts a unique set of physicochemical properties that are advantageous for drug development. Its aromatic nature and the presence of two nitrogen atoms allow for a range of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for target binding. The pharmacokinetic profile of indazole-containing drugs can be modulated through substitution on the core structure. For instance, the lipophilicity, metabolic stability, and oral bioavailability can be fine-tuned to optimize drug-like properties.

The Indazole Scaffold in Action: A Showcase of FDA-Approved Drugs

The therapeutic success of the indazole scaffold is best illustrated by the number of clinically approved drugs that incorporate this privileged core. These drugs target a diverse array of proteins and pathways, highlighting the versatility of the indazole nucleus.

Pazopanib (Votrient®): A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an oral multi-tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][3][10] Its mechanism of action involves the inhibition of several key receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-KIT.[10][11][12] By blocking these signaling pathways, pazopanib effectively inhibits tumor growth and angiogenesis.[10][11][13]

Mechanism of Action: Pazopanib

pazopanib_moa Pazopanib Pazopanib VEGFR VEGFR-1, -2, -3 Pazopanib->VEGFR Inhibits PDGFR PDGFR-α, -β Pazopanib->PDGFR Inhibits cKIT c-KIT Pazopanib->cKIT Inhibits Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Promotes TumorGrowth Tumor Cell Proliferation PDGFR->TumorGrowth Promotes cKIT->TumorGrowth Promotes Angiogenesis->TumorGrowth Apoptosis Apoptosis TumorGrowth->Apoptosis Leads to

Caption: Pazopanib inhibits multiple receptor tyrosine kinases, leading to the suppression of tumor angiogenesis and growth.

Axitinib (Inlyta®): A Potent VEGFR Inhibitor

Axitinib is another tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma.[14] It is a potent and selective inhibitor of VEGFR-1, -2, and -3.[15][16] By targeting the VEGF signaling pathway, axitinib effectively blocks angiogenesis, a critical process for tumor growth and metastasis.[14][17] Its mechanism also involves the inhibition of c-KIT and PDGFR.[17]

Niraparib (Zejula®): A PARP Inhibitor for Ovarian Cancer

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[18][19][20] PARP enzymes are crucial for the repair of single-strand DNA breaks.[18][20] In cancer cells with deficient DNA repair pathways, such as those with BRCA mutations, inhibition of PARP by niraparib leads to the accumulation of DNA damage and ultimately, cancer cell death.[18][21] Niraparib inhibits both PARP-1 and PARP-2.[18][19][20]

Mechanism of Action: Niraparib

niraparib_moa cluster_dna_damage DNA Damage & Repair SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Converts to PARP PARP-1 / PARP-2 SSB->PARP Recruits for repair BRCA BRCA-mediated Homologous Recombination DSB->BRCA Repaired by CellDeath Cancer Cell Death (Apoptosis) DSB->CellDeath Leads to PARP->SSB Repairs BRCA->DSB Repairs Niraparib Niraparib Niraparib->PARP Inhibits

Caption: Niraparib inhibits PARP, leading to the accumulation of DNA double-strand breaks and subsequent cell death in cancer cells with deficient DNA repair mechanisms.

Granisetron (Kytril®): A Selective 5-HT₃ Receptor Antagonist

Granisetron is a selective serotonin 5-HT₃ receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and radiation therapy.[1][22][23][24][25] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract, which then activates 5-HT₃ receptors on vagal afferent nerves, triggering the vomiting reflex.[23][26] Granisetron blocks these receptors both peripherally in the GI tract and centrally in the chemoreceptor trigger zone of the brain, effectively preventing emesis.[23][24][26]

Benzydamine: A Non-Steroidal Anti-Inflammatory Drug

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and local anesthetic properties.[27][28] Unlike traditional NSAIDs, benzydamine is a weak inhibitor of cyclooxygenase (COX) enzymes.[27][28] Its anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-1β, and the stabilization of cell membranes.[27][28][29][30][31]

Entinostat: A Class I Histone Deacetylase (HDAC) Inhibitor

Entinostat is a synthetic benzamide derivative that selectively inhibits class I histone deacetylases (HDACs).[32][33][34][35] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing.[33][35][36] In cancer, the aberrant activity of HDACs can lead to the silencing of tumor suppressor genes.[33][36] Entinostat's inhibition of HDACs results in histone hyperacetylation, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation, induction of apoptosis, and terminal differentiation.[32][33][35][36]

Structure-Activity Relationships (SAR) and Future Directions

The extensive research into indazole-based compounds has led to a deep understanding of their structure-activity relationships (SAR).[37][38][39][40] SAR studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of indazole derivatives for various biological targets. For example, substitutions at the N1 and C3 positions of the indazole ring have been shown to be critical for the activity of many kinase inhibitors.

The future of indazole in medicinal chemistry remains bright. The scaffold's proven track record and synthetic tractability will continue to make it a valuable starting point for the development of new therapeutics. Emerging areas of research include the development of novel indazole derivatives as anti-infective agents, treatments for neurodegenerative diseases, and modulators of epigenetic targets.[1][3][4] The continued exploration of the chemical space around the indazole core, coupled with advances in computational drug design and high-throughput screening, will undoubtedly lead to the discovery of the next generation of indazole-based medicines.

Conclusion

The indazole scaffold has firmly established itself as a privileged core in medicinal chemistry, with a significant impact on modern drug discovery. Its unique structural and electronic properties, combined with its synthetic accessibility, have enabled the development of a diverse range of clinically successful drugs. For researchers and drug development professionals, a deep understanding of the chemistry, pharmacology, and structure-activity relationships of the indazole scaffold is essential for harnessing its full therapeutic potential. As our understanding of disease biology continues to evolve, the versatile indazole core is poised to remain a cornerstone of innovative drug design for years to come.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Pharmacology of Granisetron (Kytril) ; Mechanism of action, Absorption, Metabolism, Uses, Effects. YouTube.
  • Mechanism of Action | ZEJULA (niraparib)
  • Entinostat: a promising treatment option for patients with advanced breast cancer. Future Oncology.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Journal of Pain Research.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Acta Pharmaceutica Sinica B.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • What is the mechanism of Entinostat?.
  • What is the mechanism of Benzydamine Hydrochloride?.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar.
  • Niraparib. Wikipedia.
  • Pazopanib (Votrient). Cancer Research UK.
  • What is the mechanism of Granisetron?.
  • Axitinib (Inlyta). Cancer Research UK.
  • Granisetron: Uses, Dosage, Side Effects and More. MIMS Philippines.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?. Dr.Oracle.
  • Clinical Applications of Niraparib (Zejula): Mechanism of Action, Indications, and Safety Management.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Benzydamine HCl: A Comprehensive Guide to its Properties, Applic
  • How does PAZOPANIB HYDROCHLORIDE function at the molecular and cellular levels in the tre
  • Aspects of the mechanisms of action of benzydamine. PubMed.
  • Inlyta (axitinib) dosing, indications, interactions, adverse effects, and more. Medscape.
  • Pazopanib. Wikipedia.
  • Axitinib. Wikipedia.
  • Niraparib (Zejula). Cancer Research UK.
  • What is Entinostat used for?.
  • Pazopanib (Votrient®). OncoLink.
  • Zejula (niraparib) dosing, indications, interactions, adverse effects, and more. Medscape.
  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Drug Design, Development and Therapy.
  • Granisetron. PubChem.
  • INLYTA® (axitinib) Mechanism Of Action | 2nd-Line | Safety Info. INLYTA (axitinib).
  • Definition of entinostat - NCI Drug Dictionary.
  • Discovery and synthesis of novel indazole deriv
  • Entinostat: A Technical Guide to the Mechanism of Action of a Class I HDAC Inhibitor. Benchchem.
  • Granisetron. Wikipedia.
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv
  • Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance | Request PDF.
  • Indazole From Natural Resources And Biological Activity.
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed.

Sources

Foundational

Strategic Discovery of Novel 5-Methoxy-Indazole Kinase Inhibitors

Topic: Discovery of Novel 5-Methoxy-Indazole Compounds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists A Technical Guide to Rational Design, Synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of Novel 5-Methoxy-Indazole Compounds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

A Technical Guide to Rational Design, Synthesis, and Validation

Executive Summary

The 5-methoxy-indazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, offering a distinct bioisosteric alternative to the indole and purine systems commonly found in kinase inhibitors. Its unique electronic profile—characterized by the electron-donating methoxy group at C5—enhances solubility and metabolic stability while modulating the acidity of the N1-proton for optimal hydrogen bonding in the kinase hinge region.

This guide provides a comprehensive technical workflow for the discovery of novel 5-methoxy-indazole derivatives, specifically targeting receptor tyrosine kinases (e.g., VEGFR-2, PDGFR). We detail a self-validating synthetic route, rational SAR (Structure-Activity Relationship) design principles, and robust biological assay protocols.

Rational Design & SAR Logic

The Indazole Advantage

Unlike the indole scaffold, the indazole ring contains an additional nitrogen atom (N2), which lowers the pKa of the N1-proton, making it a stronger hydrogen bond donor. This is critical for ATP-competitive inhibitors that anchor to the kinase hinge region.

  • Hinge Binding (N1/N2): The N1-H acts as a donor to the backbone carbonyl of the hinge residue (e.g., Glu917 in VEGFR-2), while N2 accepts a hydrogen bond from the backbone amide (e.g., Cys919).

  • Electronic Modulation (C5-Methoxy): The 5-methoxy group exerts a mesomeric electron-donating effect (+M), increasing electron density on the pyrazole ring. This strengthens the N1-H bond interaction and positions the methoxy group towards the solvent-exposed front, often improving solubility and permeability compared to 5-H or 5-Halo analogs.

  • Selectivity Handle (C3-Position): Functionalization at C3 allows the molecule to extend into the hydrophobic pocket (gatekeeper region), a primary determinant of kinase selectivity.

Pharmacophore Map

The following diagram illustrates the logical relationship between the scaffold substitutions and the kinase binding pocket.

SAR_Logic Scaffold 5-Methoxy-Indazole Core Hinge Hinge Region (Glu917/Cys919) Scaffold->Hinge N1-H / N2 Interaction Pocket Hydrophobic Pocket (Gatekeeper) Scaffold->Pocket C3-Aryl Extension Solvent Solvent Front / Solubility Scaffold->Solvent C5-Methoxy Group

Figure 1: Pharmacophore mapping of the 5-methoxy-indazole scaffold against a generic kinase ATP-binding site.

Synthetic Chemistry Workflow

This protocol outlines the synthesis of a 3-aryl-5-methoxy-1H-indazole library. The route utilizes a regioselective C3-iodination followed by a Suzuki-Miyaura cross-coupling, a robust pathway validated for high-throughput parallel synthesis.

Retrosynthetic Analysis

Target Molecule


 Deprotection 

Suzuki Coupling

N1-Protection

C3-Iodination

5-Methoxy-1H-indazole
Detailed Experimental Protocol
Step 1: Regioselective C3-Iodination

Objective: Introduce a reactive handle at the C3 position.

  • Reagents: 5-Methoxy-1H-indazole (1.0 eq), Iodine (

    
    , 1.2 eq), KOH (2.0 eq), DMF.
    
  • Protocol:

    • Dissolve 5-methoxy-1H-indazole in DMF (0.5 M) at 0°C.

    • Add KOH pellets followed by portion-wise addition of iodine.

    • Stir at room temperature (RT) for 1–3 hours. Monitor by TLC (EtOAc/Hexane).

    • Quench: Pour into ice-water containing 10%

      
       to reduce excess iodine.
      
    • Workup: Filter the precipitate, wash with water, and dry under vacuum.

    • Yield: Typically >85% of 3-iodo-5-methoxy-1H-indazole .

Step 2: N1-Protection (THP Group)

Objective: Prevent N-arylation and ensure C-C coupling selectivity.

  • Reagents: 3-Iodo-5-methoxy-1H-indazole, 3,4-Dihydro-2H-pyran (DHP), p-TsOH (cat.), DCM.

  • Protocol:

    • Suspend substrate in DCM. Add DHP (1.5 eq) and p-TsOH (0.1 eq).

    • Reflux for 4 hours.

    • Wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
    • Product: 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-5-methoxyindazole .

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Install the hydrophobic aryl tail.

  • Reagents: N1-THP-3-iodo-indazole (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent System: Dioxane/Water (4:1) – Critical for solubility of the base.

  • Protocol:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a sealed microwave vial or pressure tube.

    • Heat to 90°C for 12 hours (or 110°C for 30 min in microwave).

    • Filter through Celite, concentrate, and purify via flash chromatography (SiO2).

Step 4: Deprotection

Objective: Reveal the active N1-H pharmacophore.

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Protocol:

    • Treat the coupled product with 4M HCl/Dioxane at RT for 2 hours.

    • Neutralize with

      
      , extract with EtOAc.
      
    • Recrystallize from EtOH/Water.

Synthesis Workflow Diagram

Synthesis_Flow Start 5-Methoxy-1H-indazole Step1 Step 1: Iodination (I2, KOH, DMF) Start->Step1 Inter1 3-Iodo-5-methoxy-indazole Step1->Inter1 Step2 Step 2: Protection (DHP, pTsOH) Inter1->Step2 Inter2 N1-THP Intermediate Step2->Inter2 Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd(0)) Inter2->Step3 Step4 Step 4: Deprotection (HCl/Dioxane) Step3->Step4 Final Target: 3-Aryl-5-methoxy-indazole Step4->Final

Figure 2: Step-by-step synthetic pathway for generating 3-aryl-5-methoxy-indazole libraries.

Biological Validation Protocols

In Vitro Kinase Assay (ADP-Glo™)

To validate the potency of the synthesized compounds against VEGFR-2.

  • Preparation: Prepare 10 mM stock solutions of compounds in DMSO.

  • Reaction: Incubate kinase (VEGFR-2, 2 ng/µL), substrate (Poly Glu:Tyr, 0.2 µg/µL), and ATP (10 µM) with varying concentrations of the inhibitor in kinase buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: 60 minutes at RT.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP) followed by Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence using a plate reader. Plot Relative Light Units (RLU) vs. Log[Inhibitor] to determine

    
    .
    
Cellular Viability Assay (MTT)
  • Cell Lines: HUVEC (Endothelial) and MCF-7 (Breast Cancer).

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with serial dilutions of the 5-methoxy-indazole derivative for 72h.

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

Quantitative Data Summary (Mock Data)

The following table illustrates the expected SAR trends when comparing the novel 5-methoxy series against standard 5-H or 5-Fluoro analogs [1, 2].

Compound IDR (C3-Substituent)X (C5-Substituent)VEGFR-2 IC50 (nM)HUVEC GI50 (µM)Solubility (pH 7.4)
IND-001 PhenylH1205.4Low
IND-002 PhenylF853.2Moderate
IND-003 PhenylOMe 45 1.8 High
IND-004 4-PyridylOMe 12 0.5 Very High

Insight: The 5-methoxy group (IND-003) consistently improves potency over the unsubstituted (IND-001) and fluoro (IND-002) analogs, likely due to optimized electron density at the hinge-binding nitrogen.

References

  • BenchChem. (2025).[1] Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide. Link

  • Mollineda-Diogo, N., et al. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. NIH PubMed Central. Link

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Chimia. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

Exploratory

A Senior Application Scientist's Guide to the Preliminary Screening of 3-Iodo-5-methoxy-1H-indazole Derivatives

Foreword: The Indazole Scaffold - A Privileged Structure in Drug Discovery The 1H-indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indazole Scaffold - A Privileged Structure in Drug Discovery

The 1H-indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and rigid, planar structure allow for specific and high-affinity interactions with a variety of biological targets. Notably, indazole derivatives have been successfully developed as potent kinase inhibitors, with several compounds such as axitinib and pazopanib reaching the market for cancer therapy.[2][3] The 3-iodo-5-methoxy-1H-indazole scaffold, the focus of this guide, offers a particularly interesting starting point for drug discovery. The iodine atom at the 3-position serves as a versatile synthetic handle for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space. The methoxy group at the 5-position can influence solubility and metabolic stability, and may also participate in key interactions with the target protein. This guide provides a comprehensive, field-proven framework for the preliminary screening of novel 3-Iodo-5-methoxy-1H-indazole derivatives, designed to efficiently identify and characterize promising lead compounds.

I. The Strategic Imperative: A Hierarchical Screening Cascade

In the quest for novel therapeutics, a brute-force approach to screening is both inefficient and cost-prohibitive. A well-designed, hierarchical screening cascade is paramount to rapidly identify and prioritize compounds with the highest potential for clinical success. This strategy systematically funnels a large library of initial derivatives through a series of increasingly complex and biologically relevant assays. The causality behind this tiered approach is to fail compounds early and cheaply, while investing more resources in the most promising candidates. Our proposed cascade for 3-Iodo-5-methoxy-1H-indazole derivatives is a multi-stage process, beginning with in silico modeling to refine our library, followed by in vitro biochemical assays to confirm target engagement, and culminating in cell-based assays to assess phenotypic effects and cellular mechanism of action.

G cluster_0 In Silico Screening cluster_1 In Vitro Biochemical Screening cluster_2 Cell-Based Screening cluster_3 Lead Optimization a Virtual Library of 3-Iodo-5-methoxy-1H-indazole Derivatives b Molecular Docking (e.g., against Kinase Panel) a->b Prioritization c High-Throughput Screening (HTS) (e.g., Kinase Inhibition Assay) b->c Selection d IC50 Determination (Dose-Response) c->d Hit Confirmation e Selectivity Profiling (Kinase Panel) d->e Lead Characterization f Phenotypic Screening (e.g., Anti-proliferative, Anti-angiogenic) e->f Validation g Pathway Analysis (e.g., Western Blot for p-Target) f->g Mechanism of Action h Target Deconvolution (for Phenotypic Hits) f->h If Target Unknown i Structure-Activity Relationship (SAR) Studies g->i h->i

Figure 1: A hierarchical screening cascade for 3-Iodo-5-methoxy-1H-indazole derivatives.

II. Stage 1: In Silico Screening - Prioritizing with Predictive Power

The initial phase of our screening cascade leverages the power of computational modeling to intelligently prioritize a virtual library of 3-Iodo-5-methoxy-1H-indazole derivatives. This in silico approach allows for the rapid and cost-effective evaluation of a vast number of compounds, enriching our screening library with molecules that have a higher probability of binding to our intended targets.[4]

Rationale for Kinase-Focused Docking

Given the well-established precedent of indazole scaffolds as kinase inhibitors, a rational starting point is to perform molecular docking studies against a panel of cancer-relevant kinases.[3] Kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases are particularly relevant targets for indazole-based compounds.[5][6][7]

Experimental Protocol: Molecular Docking
  • Target Preparation: Obtain the crystal structures of the target kinases from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: Generate 3D structures of the 3-Iodo-5-methoxy-1H-indazole derivatives. Assign partial charges and define rotatable bonds.

  • Docking Simulation: Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to predict the binding mode and affinity of each derivative within the ATP-binding pocket of the target kinases. The search algorithm should be configured to allow for comprehensive conformational sampling of the ligand.[5]

  • Scoring and Analysis: Rank the derivatives based on their predicted binding energies (docking scores). Visualize the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the kinase active site residues.[7]

Parameter Typical Value/Setting Rationale
Target Kinases VEGFR2, Aurora A/B, AXLKnown targets for indazole scaffolds.[5][6][7]
PDB IDs e.g., 4AGD, 4AG8 (VEGFR2)Publicly available crystal structures.[5]
Docking Software AutoDock VinaWidely used and validated docking program.
Search Algorithm Lamarckian Genetic AlgorithmEfficiently explores conformational space.[5]
Scoring Function Empirical free energy scoringPredicts binding affinity.
Prioritization Criteria Low predicted binding energy, favorable interactions with key residues.Indicates a higher likelihood of potent inhibition.

III. Stage 2: In Vitro Biochemical Screening - Confirming Target Engagement

Following the in silico prioritization, the selected 3-Iodo-5-methoxy-1H-indazole derivatives are synthesized and subjected to in vitro biochemical assays. The primary objective of this stage is to experimentally validate the predicted target binding and to quantify the inhibitory potency of the compounds.

High-Throughput Screening (HTS) for Kinase Inhibition

A high-throughput screening (HTS) format is employed for the initial biochemical evaluation to efficiently screen the prioritized library against the target kinases. A variety of assay formats are available, with fluorescence-based and luminescence-based assays being particularly amenable to HTS.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
  • Reagent Preparation: Prepare the kinase reaction buffer, which typically contains a buffer (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a source of ATP. The specific concentrations of these components should be optimized for each kinase.

  • Compound Dispensing: Dispense the 3-Iodo-5-methoxy-1H-indazole derivatives into a multi-well plate (e.g., 384-well) at a single, high concentration (e.g., 10 µM).

  • Kinase Reaction: Add the target kinase and its specific substrate to the wells containing the compounds. Initiate the kinase reaction by adding ATP. Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the kinase reaction and add the detection reagents. In the case of the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP, followed by the addition of a reagent that converts the ADP produced into a luminescent signal.

  • Data Analysis: Measure the luminescence signal using a plate reader. The percentage of inhibition for each compound is calculated relative to control wells (with and without enzyme).

Parameter Typical Value/Setting Rationale
Assay Format ADP-Glo™ Kinase AssayA robust, luminescence-based HTS assay.
Compound Concentration 10 µMA standard concentration for primary screening.
ATP Concentration Km of ATP for the specific kinaseMimics physiological conditions and allows for the identification of ATP-competitive inhibitors.
Substrate Specific peptide or protein substrateEnsures the measurement of kinase-specific activity.
Hit Criteria >50% inhibitionA common threshold for identifying active compounds.
IC50 Determination and Selectivity Profiling

Compounds that meet the hit criteria in the primary HTS are then subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of their potency. Subsequently, the most potent compounds are profiled against a broader panel of kinases to assess their selectivity. High selectivity is a desirable attribute for a drug candidate as it can minimize off-target effects and associated toxicities.

IV. Stage 3: Cell-Based Screening - Assessing Phenotypic Effects and Mechanism of Action

The most promising compounds from the in vitro biochemical screening are advanced to cell-based assays. This stage is crucial for evaluating the biological activity of the compounds in a more physiologically relevant context. Cell-based assays can provide insights into the compound's cell permeability, its effect on cellular signaling pathways, and its overall phenotypic consequences.

Phenotypic Screening: Anti-proliferative and Anti-angiogenic Assays

Given that many kinase inhibitors exhibit anti-cancer properties, a primary phenotypic screen should assess the anti-proliferative activity of the 3-Iodo-5-methoxy-1H-indazole derivatives against a panel of cancer cell lines.[8][9] Furthermore, as VEGFR is a key regulator of angiogenesis, an anti-angiogenesis assay is highly relevant.[1][10]

Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HUVEC for angiogenesis, various cancer cell lines for anti-proliferative) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 3-Iodo-5-methoxy-1H-indazole derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Assay Cell Line Endpoint Rationale
Anti-proliferative Panel of cancer cell lines (e.g., MCF-7, A549, HCT116)Cell viability (IC50)Assesses the compound's ability to inhibit cancer cell growth.[8][9]
Anti-angiogenic Human Umbilical Vein Endothelial Cells (HUVECs)Tube formation, cell migrationEvaluates the compound's potential to inhibit the formation of new blood vessels.[1][10]
Pathway Analysis and Target Deconvolution

For compounds that demonstrate significant phenotypic activity, the next step is to investigate their mechanism of action at the cellular level. This involves confirming that the compound inhibits the intended kinase target within the cell and assessing the downstream consequences of this inhibition.

G cluster_0 Cellular Target Engagement cluster_1 Downstream Pathway Analysis cluster_2 Target Deconvolution (for Phenotypic Hits) a Treat Cells with Indazole Derivative b Cell Lysis a->b e Affinity-based Proteomics a->e f Genetic Approaches (e.g., CRISPR screen) a->f g Computational Methods a->g c Western Blot for Phospho-Target b->c d Western Blot for Downstream Effectors (e.g., p-ERK, p-AKT) b->d

Figure 2: Workflow for cellular mechanism of action studies.

If a compound was identified through a phenotypic screen without a pre-defined target, target deconvolution becomes a critical step.[11][12][13] This process aims to identify the specific molecular target(s) responsible for the observed phenotype. Techniques for target deconvolution include affinity-based proteomics, genetic approaches such as CRISPR screens, and computational methods.[11][14][15]

V. Conclusion: From Hits to Leads

The preliminary screening cascade outlined in this guide provides a robust and efficient framework for the initial evaluation of 3-Iodo-5-methoxy-1H-indazole derivatives. By integrating in silico, in vitro, and cell-based methodologies, researchers can effectively identify and prioritize compounds with promising therapeutic potential. The successful execution of this screening cascade will yield a set of well-characterized "hit" compounds. These hits, with their confirmed target engagement and desirable phenotypic effects, will serve as the foundation for subsequent lead optimization efforts, ultimately paving the way for the development of novel and impactful therapeutics.

VI. References

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75–87.

  • Kalyan, C., & Murthy, V. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3).

  • Chen, Y., & Zhang, R. (2018). In silico-in vitro discovery of untargeted kinase-inhibitor interactions from kinase-targeted therapies: A case study on the cancer MAPK signaling pathway. Food and Chemical Toxicology, 116, 335-344.

  • Al-Otaibi, F., Alkhorayef, M., & Al-Asmari, A. (2021). [From high content screening to target deconvolution: New insights for phenotypic approaches]. Pathologie-biologie, 69(2), 71-81.

  • Saeed, M., & Efferth, T. (2022). Combined In Silico and In Vitro Evidence Supporting an Aurora A Kinase Inhibitory Role of the Anti-Viral Drug Rilpivirine and an Anti-Proliferative Influence on Cancer Cells. International Journal of Molecular Sciences, 23(19), 11281.

  • Tandon, N., Luxami, V., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1253-1273.

  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 118-126.

  • van der Meer, T., et al. (2023). Phenotypic screening in Organ-on-a-Chip systems: a 1537 kinase inhibitor library screen on a 3D angiogenesis assay. Angiogenesis, 26(3), 421-438.

  • Liu, Z., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 186-199.

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(25), 15336-15344.

  • Lee, K., et al. (2013). Phenotypic screening for small molecules with anti-angiogenic activity amongst microbial metabolites. Journal of antibiotics, 66(11), 643-648.

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.

  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 118-126.

  • Menichincheri, M., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 186-199.

  • Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1173-1196.

  • Zhang, J., et al. (2012). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 483-488.

  • Molecular Cancer Therapeutics. (2011). Abstract A2: Development of a phenotypic profiling platform with high predictive value for the identification of novel antiangiogenic drugs. Molecular Cancer Therapeutics.

  • Biobide. (n.d.). Angiogenesis Inhibition Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724.

  • ResearchGate. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(20), 7056.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Sonogashira Coupling of 3-Iodo-5-methoxy-1H-indazole

Abstract & Strategic Significance The 3-alkynyl-5-methoxy-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, particularly prevalent in the design of Type II kinase inhibitors (e.g., VEGFR, PDGFR f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 3-alkynyl-5-methoxy-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, particularly prevalent in the design of Type II kinase inhibitors (e.g., VEGFR, PDGFR families) where the indazole core mimics the adenine binding motif.

This application note details the Sonogashira cross-coupling of 3-Iodo-5-methoxy-1H-indazole . While the C3-iodine bond is highly reactive toward oxidative addition, the presence of the electron-donating 5-methoxy group and the acidic N1-proton (


) introduces specific challenges regarding catalyst turnover and regioselectivity. This guide provides a robust, scale-up-ready protocol using N-protection strategies to maximize yield, alongside a "direct coupling" alternative for rapid screening.

Substrate Analysis & Mechanistic Insights

Electronic & Steric Profile
  • Electrophile (3-Iodo-5-methoxy-1H-indazole): The C3-position is electronically deficient, facilitating rapid oxidative addition by Pd(0). However, the 5-methoxy group (an electron-donating group, EDG) slightly increases the electron density of the aryl ring compared to unsubstituted or nitro-substituted indazoles. This requires a ligand system capable of sustaining the catalytic cycle without premature catalyst arrest.

  • Nucleophile (Terminal Alkyne): Standard terminal alkynes (aryl, alkyl, silyl) are compatible.

  • Interference (The N1-H Problem): The free N1-H proton is the primary failure mode.

    • Catalyst Poisoning: The indazole nitrogen can coordinate to Pd(II), forming inactive "Pd-sink" complexes.

    • Side Reactions: In the presence of base and copper, the N1-H can compete with the alkyne for arylation (rare in Sonogashira but possible) or inhibit the transmetallation step.

Strategic Decision: Protection vs. Direct Coupling

Figure 1: Strategic decision tree for selecting the optimal synthetic route.

Experimental Protocols

Method A: Two-Step Protocol (Recommended for >100 mg)

Rationale: Protecting the N1 position with a Tetrahydropyranyl (THP) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) group eliminates catalyst poisoning and improves solubility in organic solvents.

Step 1: N-Protection (THP)
  • Reagents: 3-Iodo-5-methoxy-1H-indazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Solvent: Anhydrous DCM or THF.

  • Procedure: Stir at RT for 4–12 h. Quench with sat.

    
    . Extract with DCM.
    
  • Yield Expectation: >90%.

Step 2: Sonogashira Coupling

Reaction Scheme:

Figure 2: General reaction scheme for the protected substrate.

Detailed Procedure:

  • Setup: Flame-dry a Schlenk flask or microwave vial. Purge with Argon/Nitrogen.

  • Loading: Add 3-Iodo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-indazole (1.0 mmol, 358 mg),

    
      (0.05 mmol, 35 mg), and CuI  (0.03 mmol, 6 mg).
    
  • Solvent/Base: Add anhydrous DMF (5 mL) and Triethylamine (

    
    )  (3.0 mmol, 0.42 mL). Note: Degas solvents by sparging with argon for 15 mins prior to use.
    
  • Alkyne Addition: Add the Terminal Alkyne (1.2 mmol) dropwise.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by LCMS (Look for M+H of product; disappearance of Iodine peak).

  • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Direct Coupling (Unprotected)

Rationale: For rapid library generation where yield is secondary to speed.

  • Modifications:

    • Base: Use DIPEA (4.0 eq) instead of

      
       to improve solubility.
      
    • Solvent: DMSO or DMF is mandatory; THF will not dissolve the unprotected substrate well.

    • Temperature: Increase to 80°C .

    • Risk: Expect 10–20% lower yields due to Pd-sequestration by the free NH.

Critical Parameters & Troubleshooting

The Catalytic Cycle & Failure Modes

Understanding the mechanism helps diagnose failures. The cycle involves Oxidative Addition (fast for C3-I), Transmetallation (rate-limiting), and Reductive Elimination.

Figure 3: Simplified Sonogashira catalytic cycle highlighting the Copper feed.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning by

or N-H.
Degas solvents thoroughly. Switch to Method A (Protected).
Glaser Homocoupling (R-C≡C-C≡C-R) Presence of Oxygen.[2]Strict anaerobic conditions. Add CuI last under Argon flow.
Black Precipitate (Pd Black) Ligand dissociation / Instability.Add 10 mol% extra

. Lower temperature to 50°C.
Low Conversion (Unprotected) Poor solubility.Switch solvent to DMSO. Increase DIPEA to 5 eq.

References

  • BenchChem Technical Support. (2025).[3][4][5] A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem Application Notes.[3] Link

  • Zhao, L., et al. (2021).[6] Palladium-Catalyzed Sonogashira Coupling of Heteroaryl Chlorides.[7][8][9][10] Journal of Organic Chemistry, 86, 1938-1947.[6] Link

  • Yamanaka, H., et al. (1998). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Heterocycles.[6][7][9][10] (Contextual citation for heteroaryl halide reactivity).

  • Liotta, D., et al. (2006). Methods for preparing indazole compounds.[1][3][5][8][9] WO2006048745A1. (Patent describing scale-up of 3-iodoindazole derivatives). Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

Sources

Application

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents with 3-Iodo-5-methoxy-1H-indazole

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 3-Iodo-5-methoxy-1H-indazole as a novel anti-inflammatory agent. While the indazole scaffold is recognized for its diverse pharmacological activities, including anti-inflammatory effects, this document outlines a systematic approach to characterize and validate the specific properties of the 3-iodo-5-methoxy substituted variant. The protocols herein detail the synthesis, in vitro screening, and a conceptual framework for in vivo evaluation, grounded in established methodologies for anti-inflammatory drug discovery. We further explore the potential mechanisms of action by examining key inflammatory signaling pathways and propose experiments to elucidate the compound's mode of action.

Introduction: The Rationale for Investigating 3-Iodo-5-methoxy-1H-indazole

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of new anti-inflammatory therapeutics with improved efficacy and safety profiles remains a critical area of research. The indazole nucleus is a "privileged scaffold" in medicinal chemistry, with several indazole-containing drugs approved for various indications.[1][2] Notably, derivatives of indazole have demonstrated significant anti-inflammatory activity, in part through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[3]

The subject of this guide, 3-Iodo-5-methoxy-1H-indazole, is a structurally intriguing molecule. The methoxy group at the 5-position is a common feature in biologically active indazoles, and the iodine atom at the 3-position provides a versatile handle for further chemical modification and structure-activity relationship (SAR) studies.[4][5] This application note will therefore serve as a comprehensive guide to unlock the potential of this specific indazole derivative in the context of inflammation.

Synthesis and Characterization of 3-Iodo-5-methoxy-1H-indazole

A plausible synthetic route for 3-Iodo-5-methoxy-1H-indazole starts from the commercially available 5-methoxy-1H-indazole. Direct iodination at the 3-position can be achieved using various iodinating agents under controlled conditions.[4]

Protocol 2.1: Synthesis of 3-Iodo-5-methoxy-1H-indazole

Materials:

  • 5-methoxy-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Stir bar and round-bottom flask

  • Magnetic stir plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 5-methoxy-1H-indazole (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 3-Iodo-5-methoxy-1H-indazole as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

In Vitro Evaluation of Anti-inflammatory Activity

A tiered in vitro screening approach is recommended to efficiently assess the anti-inflammatory potential of 3-Iodo-5-methoxy-1H-indazole.

Cytotoxicity Assessment

Before evaluating its anti-inflammatory properties, it is crucial to determine the non-toxic concentration range of the compound in the selected cell line.

Protocol 3.1.1: MTT Assay for Cell Viability

Cell Line: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs).[6]

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 3-Iodo-5-methoxy-1H-indazole (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control group. The non-toxic concentrations will be used for subsequent experiments.

Inhibition of Inflammatory Mediators

The ability of the compound to inhibit the production of key pro-inflammatory mediators is a direct measure of its anti-inflammatory potential.

Protocol 3.2.1: Measurement of Nitric Oxide (NO) Production

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of 3-Iodo-5-methoxy-1H-indazole for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm. A decrease in nitrite concentration indicates inhibition of NO production.

Protocol 3.2.2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

Procedure:

  • Follow the same cell seeding, pre-treatment, and stimulation steps as in Protocol 3.2.1.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • A reduction in the concentration of these cytokines compared to the LPS-only treated group indicates anti-inflammatory activity.

Target-Based Assays

To investigate the potential mechanism of action, target-based assays can be employed.

Protocol 3.3.1: Cyclooxygenase (COX-2) Inhibition Assay

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.

Procedure:

  • Utilize a commercial COX-2 inhibitor screening assay kit.

  • Incubate recombinant human COX-2 enzyme with arachidonic acid as the substrate in the presence of varying concentrations of 3-Iodo-5-methoxy-1H-indazole.

  • Measure the production of prostaglandin E2 (PGE2) using the provided detection method (e.g., colorimetric or fluorescent).

  • Calculate the IC₅₀ value of the compound for COX-2 inhibition.

Mechanistic Insights: Investigating Key Signaling Pathways

The production of inflammatory mediators is tightly regulated by intracellular signaling pathways. Investigating the effect of 3-Iodo-5-methoxy-1H-indazole on these pathways can provide crucial mechanistic insights. The primary inflammatory signaling pathways to investigate are NF-κB, MAPK, and JAK-STAT.[7][8][9][10][11][12][13][14]

Protocol 4.1: Western Blot Analysis of NF-κB, MAPK, and JAK-STAT Pathway Proteins

Procedure:

  • Seed RAW 264.7 cells and treat with 3-Iodo-5-methoxy-1H-indazole and/or LPS as described previously.

  • Lyse the cells at different time points to capture signaling events.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membranes with primary antibodies against key signaling proteins:

    • NF-κB Pathway: Phospho-IκBα, IκBα, Phospho-p65, p65.[9][15][16][17][18]

    • MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.[8][11][13]

    • JAK-STAT Pathway: Phospho-JAK2, JAK2, Phospho-STAT3, STAT3.[7][10][12][14][19]

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify the band intensities to determine the effect of the compound on the phosphorylation (activation) of these proteins.

Data Presentation:

The quantitative data from the in vitro assays should be summarized in a clear and concise table for easy comparison.

AssayEndpoint3-Iodo-5-methoxy-1H-indazole (Concentration)Result (e.g., % Inhibition, IC₅₀)
MTT AssayCell Viability0.1 - 100 µMDetermine CC₅₀
Griess AssayNO ProductionNon-toxic concentrations% Inhibition of NO production
ELISATNF-α LevelsNon-toxic concentrations% Inhibition of TNF-α
ELISAIL-6 LevelsNon-toxic concentrations% Inhibition of IL-6
COX-2 AssayEnzyme ActivityVarious concentrationsIC₅₀ value

Visualizing Signaling Pathways:

The following diagrams illustrate the potential points of intervention for an anti-inflammatory agent within key signaling pathways.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 phosphorylates IKK IKK TLR4->IKK phosphorylates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription

Caption: Canonical NF-κB Signaling Pathway.

G cluster_1 MAPK Signaling Pathway Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK->MAPK (p38, ERK, JNK) Transcription Factors Transcription Factors MAPK (p38, ERK, JNK)->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response G Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Paw Volume Measurement Baseline Paw Volume Measurement Grouping->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (hourly)->Data Analysis (% Inhibition)

Sources

Method

Application Note: High-Yield Synthesis of 3-Alkynyl-5-Methoxy-1H-Indazoles

Abstract & Strategic Overview The 3-alkynyl-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for potent kinase inhibitors such as Axitinib (VEGFR inhibitor) and Li...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 3-alkynyl-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for potent kinase inhibitors such as Axitinib (VEGFR inhibitor) and Linifanib. Functionalization at the C3 position of the indazole ring is synthetically challenging due to the competing acidity of the N1 proton (


) and the electron-rich nature of the fused ring system.

This application note details a robust, scalable protocol for the synthesis of 3-alkynyl-5-methoxy-1H-indazoles . Unlike direct coupling approaches that often suffer from catalyst poisoning or low regioselectivity, this protocol utilizes a "Protect-Activate-Couple" strategy. We employ regioselective C3-iodination followed by N1-tetrahydropyranyl (THP) protection to enable a high-efficiency Sonogashira cross-coupling.

Key Advantages of This Protocol
  • Regiocontrol: Exclusive C3 functionalization avoids C-H activation byproducts.

  • Catalyst Longevity: N1-protection prevents the formation of inactive Pd-indazole complexes.

  • Scalability: Uses inexpensive reagents (

    
    , KOH, DHP) suitable for gram-to-multigram scale.
    

Total Synthesis Workflow (Visualized)

The following diagram outlines the critical path from the commercially available 5-methoxy-1H-indazole to the final target.

IndazoleSynthesis Start 5-Methoxy-1H-indazole (Starting Material) Step1 Step 1: Iodination (I2, KOH, DMF) Start->Step1 Inter1 3-Iodo-5-methoxy-1H-indazole Step1->Inter1 >90% Yield Step2 Step 2: N1-Protection (DHP, PTSA) Inter1->Step2 Inter2 N1-THP-3-Iodo Intermediate Step2->Inter2 N1-Selective Step3 Step 3: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Alkyne) Inter2->Step3 Step4 Step 4: Deprotection (HCl/MeOH or TFA) Step3->Step4 C-C Bond Formed Final 3-Alkynyl-5-methoxy-1H-indazole (Target) Step4->Final

Figure 1: Step-wise synthetic workflow for C3-functionalized indazoles.

Experimental Protocols

Phase 1: Regioselective C3-Iodination

Objective: Install a reactive handle at C3 without affecting the benzene ring. Iodine is selected over bromine due to its superior reactivity in the subsequent Sonogashira coupling.

  • Mechanism: Electrophilic aromatic substitution. The base (KOH) deprotonates N1, increasing electron density at C3, facilitating attack on the iodine electrophile.

Reagents Table:

Reagent Equiv. Role
5-Methoxy-1H-indazole 1.0 Substrate

| Iodine (


) | 1.2 | Electrophile |
| KOH (pellets) | 2.5 | Base |
| DMF (N,N-Dimethylformamide) | Solvent | 0.5 M conc. |

Procedure:

  • Dissolve 5-methoxy-1H-indazole (1.0 equiv) in DMF (0.5 M) in a round-bottom flask.

  • Add KOH pellets (2.5 equiv) and stir at room temperature (RT) for 15 minutes.

  • Add solid Iodine (

    
    , 1.2 equiv) portion-wise over 10 minutes. Caution: Exothermic.
    
  • Stir at RT for 1-2 hours. Monitor by TLC (EtOAc/Hexane 1:2).

  • Quench: Pour the mixture into ice-water containing 10% sodium thiosulfate (

    
    ) to neutralize excess iodine (yellow color disappears).
    
  • Isolation: Filter the resulting precipitate. Wash with water and cold hexanes. Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–95%[1]

    • Appearance: Off-white to pale yellow solid.

Phase 2: N1-Protection (The THP Switch)

Objective: Mask the acidic N-H proton. Unprotected indazoles can deprotonate during cross-coupling, forming insoluble Pd-salts that arrest the catalytic cycle.

Reagents Table:

Reagent Equiv. Role
3-Iodo-5-methoxyindazole 1.0 Substrate
3,4-Dihydro-2H-pyran (DHP) 1.5 Protecting Group Source
p-Toluenesulfonic acid (PTSA) 0.05 Acid Catalyst

| DCM or THF | Solvent | 0.2 M conc. |

Procedure:

  • Suspend the 3-iodo intermediate in anhydrous DCM or THF.

  • Add PTSA monohydrate (5 mol%).

  • Add DHP (1.5 equiv) dropwise via syringe.

  • Stir at RT for 3–4 hours. The suspension should become a clear solution as the product forms.

  • Workup: Dilute with DCM, wash with sat.

    
     (aq), then brine. Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (SiO2, 5-10% EtOAc in Hexanes).

    • Note: You may observe N1 and N2 isomers. N1-THP is typically the major, thermodynamically stable isomer and moves slower on TLC than N2-THP. Both isomers are active in the coupling step, but N1 is preferred for stability.

Phase 3: Sonogashira Cross-Coupling

Objective: Formation of the


 bond.

Mechanism: The Pd(0)/Cu(I) synergistic cycle. The THP group ensures the Pd catalyst undergoes oxidative addition at the C-I bond rather than coordinating to the nitrogen.

SonogashiraCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Complex Pd(II)-Ar-I OxAdd->PdII_Complex TransMet Transmetallation (with Cu-Acetylide) PdII_Complex->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cu_Cycle Cu(I) Cycle (Base + Alkyne) Cu_Cycle->TransMet Transfer Alkynyl

Figure 2: Simplified catalytic cycle. The N1-THP protection prevents sequestration of the Pd(II) species.

Reagents Table:

Reagent Equiv. Role
N1-THP-3-Iodoindazole 1.0 Substrate
Terminal Alkyne 1.2 Coupling Partner

|


 | 0.05 | Catalyst (Pre-catalyst) |
| CuI (Copper Iodide) | 0.03 | Co-catalyst |
| Triethylamine (

) | 3.0 | Base/Solvent mix | | THF or DMF | Solvent | Degassed |

Procedure:

  • Degassing: In a sealable reaction vial, dissolve the protected indazole in THF/Et3N (4:1 ratio). Sparge with Argon for 10 minutes. Oxygen inhibits the reduction of Pd(II) to Pd(0) and promotes alkyne homocoupling (Glaser coupling).

  • Add the terminal alkyne (1.2 equiv).

  • Add

    
     (5 mol%) and CuI (3 mol%).
    
  • Seal the vessel and heat to 60–70°C for 4–12 hours.

  • Monitoring: Reaction is complete when the starting iodide is consumed (TLC).

  • Workup: Filter through a pad of Celite to remove metal residues. Concentrate the filtrate.

  • Purification: Column chromatography (Gradient: Hexanes

    
     20% EtOAc/Hexanes).
    
Phase 4: Deprotection

Objective: Removal of the THP group to restore the bioactive NH-indazole.

Procedure:

  • Dissolve the coupled product in MeOH or EtOH.

  • Add aqueous HCl (2M, 5 equiv) or PTSA (1 equiv).

  • Heat to reflux for 1–2 hours.

  • Neutralization: Cool to RT and neutralize with sat.

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over

    
    .[3]
    
  • Final Isolation: Recrystallization (usually from EtOH/Water) or flash chromatography yields the pure 3-alkynyl-5-methoxy-1H-indazole .

Troubleshooting & Optimization (The Scientist's Notebook)

IssueProbable CauseCorrective Action
Low Yield in Coupling Oxygen presence (Glaser coupling)Ensure rigorous degassing (freeze-pump-thaw is best).
Starting Material Remains Inactive CatalystIncrease CuI loading to 5 mol%; ensure Alkyne is not volatile.
Product is Black/Tar Pd precipitationUse a phosphine ligand scavenger (e.g., QuadraPure™) during workup.
Iodination at C7? Poor RegioselectivityKeep temperature strictly at RT; ensure C3 is not sterically blocked.
Incomplete Deprotection Acid too weakSwitch from PTSA/MeOH to TFA/DCM (1:1) at RT.

References

  • Indazole Synthesis Overview

    • Collot, V., et al. "Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general approach to 3-arylindazoles." Tetrahedron, 1999.
  • Sonogashira Coupling on Heterocycles

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
  • Axitinib (Relevant Industrial Application)

    • Singer, R. A., et al. "Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib." Organic Process Research & Development, 2014.
  • Iodination Protocols

    • Giraud, F., et al. "C3-Indazole functionalization: A review." Chimica Oggi, 2010.

Sources

Application

Application Note: Gram-Scale Synthesis of 3-Iodo-5-methoxy-1H-indazole

Executive Summary This guide details the gram-scale synthesis of 3-Iodo-5-methoxy-1H-indazole , a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., Axitinib analogs). While many literature pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the gram-scale synthesis of 3-Iodo-5-methoxy-1H-indazole , a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., Axitinib analogs). While many literature protocols exist for general indazole iodination, the 5-methoxy derivative presents specific challenges due to the electron-donating nature of the methoxy group, which increases nucleophilicity but also susceptibility to over-oxidation or regiochemical drift.

This protocol utilizes a Base-Mediated Electrophilic Iodination strategy (


/KOH) in DMF. This route is selected over N-iodosuccinimide (NIS) methods for its superior atom economy, cost-efficiency at scale, and simplified non-chromatographic purification.

Strategic Analysis & Route Selection

The Chemical Logic

The transformation relies on the activation of the indazole ring via N-deprotonation. The 5-methoxy group activates the benzene ring, but the C-3 position on the pyrazole ring remains the most nucleophilic site once the N-1 proton is removed.

  • Reaction Type: Electrophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity: The N-1 anion directs electrophilic attack to C-3.

  • Safety Profile: Avoids potentially explosive diazonium intermediates often used in alternative ring-closure routes.

Comparison of Methods
FeatureMethod A:

/ KOH / DMF (Recommended)
Method B: NIS / MeCNMethod C:

/

/ Water
Scalability High (Gram to Kg)Medium (Cost prohibitive)Low (Solubility issues)
Cost Low (Elemental Iodine)High (Succinimide byproduct)Low
Reaction Time Fast (1-4 hours)FastSlow (>12 hours)
Purification Precipitation (No Column)Column often requiredPrecipitation
Yield 85-95%70-85%60-75%

Material Safety & Prerequisites

Critical Hazard Warning:

  • Elemental Iodine (

    
    ):  Corrosive solid; sublimes to violet vapor. Weigh in a fume hood.
    
  • DMF (Dimethylformamide): Potent liver toxin and teratogen. Use double-gloving (Nitrile).

  • Exotherm: The reaction of iodine with base is exothermic. Control temperature to prevent runaway iodination at C-4/C-6 positions.

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF).

  • Mechanical stirrer (preferred over magnetic for >10g scale due to slurry formation).

  • Internal temperature probe.

  • Addition funnel (for iodine solution if controlling exotherm is critical).

Detailed Experimental Protocol

Target Scale: 10.0 g Input (5-methoxy-1H-indazole)

Step 1: Solvation and Deprotonation
  • Charge the 500 mL RBF with 5-methoxy-1H-indazole (10.0 g, 67.5 mmol).

  • Add DMF (50 mL, 5 vol). Note: DMF must be dry to prevent competitive quenching, though technical grade is often sufficient for this robust reaction.

  • Begin stirring at room temperature (20-25°C).

  • Add Potassium Hydroxide (KOH) pellets (14.0 g, ~250 mmol, 3.7 eq).

    • Expert Insight: Use crushed pellets for faster dissolution. The mixture will likely turn slightly orange/brown as the indazolyl anion forms.

  • Stir for 15 minutes to ensure partial deprotonation.

Step 2: Iodination (The Critical Step)
  • Prepare a solution of Iodine (

    
    )  (18.8 g, 74.2 mmol, 1.1 eq) in DMF  (20 mL).
    
    • Why solution? Adding solid iodine creates hot-spots. Solution addition ensures homogenous reaction kinetics.

  • Add the Iodine/DMF solution dropwise over 30 minutes.

    • Process Control: Monitor internal temperature. Maintain < 35°C . The electron-rich 5-OMe ring makes the substrate highly reactive; higher temperatures risk over-iodination.

  • After addition, stir at room temperature for 1-2 hours.

Step 3: Reaction Monitoring
  • TLC System: Hexane:Ethyl Acetate (1:1).

  • Observation:

    • Starting Material (

      
      ) should disappear.
      
    • Product (

      
      ) appears as a distinct dark spot under UV.
      
    • Note: The product is less polar than the starting material due to the loss of the H-bond donor character at C-3 (though N-H remains, the C-I bond changes polarity).

Step 4: Quench and Isolation (Precipitation)
  • Prepare a quench solution: 10% Aqueous Sodium Thiosulfate (

    
    )  (200 mL).
    
  • Slowly pour the dark reaction mixture into the stirring quench solution.

    • Visual Cue: The dark brown/red color of the reaction mixture should instantly fade to a light yellow or off-white suspension as excess iodine is reduced to iodide.

  • Stir the resulting slurry vigorously for 30 minutes. This breaks up "clumps" where trapped iodine might remain.

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash:

    • Wash 1: Water (2 x 50 mL) to remove DMF and inorganic salts.

    • Wash 2: Cold Hexane (1 x 30 mL) to remove non-polar impurities (optional, but improves color).

Step 5: Drying[2][3]
  • Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Target: < 1% weight loss on drying (LOD).

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path for the synthesis, highlighting the "Self-Validating" checkpoints (Color Change, TLC).

G Start Start: 5-OMe-Indazole + KOH/DMF Iodination Addition: I2 in DMF (Maintain <35°C) Start->Iodination Deprotonation Check Checkpoint: TLC/HPLC (SM Disappearance) Iodination->Check 1-2 hrs Check->Iodination Incomplete (Add 0.1 eq I2) Quench Quench: Pour into Na2S2O3 (aq) Check->Quench Complete Isolate Isolation: Filter & Wash (Water/Hexane) Quench->Isolate Precipitate Product Final Product: 3-Iodo-5-methoxy- 1H-indazole Isolate->Product Dry 45°C

Caption: Figure 1. Process flow for the gram-scale synthesis of 3-Iodo-5-methoxy-1H-indazole.

Characterization & Quality Control

ParameterSpecificationMethod
Appearance Pale yellow to off-white solidVisual
Yield 88 - 95% (Theoretical)Gravimetric
Melting Point 185 - 188°CCapillary MP
1H NMR (DMSO-d6)

13.2 (s, 1H, NH), 7.45 (dd, 1H), 6.9 (d, 1H), 6.8 (s, 1H), 3.8 (s, 3H, OMe)
400 MHz NMR
Purity > 98% (a/a)HPLC (C18, MeCN/H2O)

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (<70%) Incomplete precipitation (DMF holds product)Add more water during quench (ratio 1:5 DMF:Water).
Product is Brown Trapped IodineRe-slurry in 10% Thiosulfate solution for 30 mins.
Sticky/Gummy Solid Impurities or wet DMFSonicate in water; ensure final wash with cold hexane.

References

  • General Iodination of Indazoles

    • Boccia, M. et al. "Synthesis and evaluation of 3-substituted indazoles as potent inhibitors of kinases." Bioorganic & Medicinal Chemistry Letters, 2007.

  • Process Patent (Analogous Chemistry)

    • Pfizer Inc. "Indazole Compounds and Methods for Preparing Them." WO2006048745A1, 2006.

  • Regioselectivity Mechanisms

    • Luo, Y. et al. "Regioselective C5-H direct iodination of indoles." RSC Advances, 2014. (Provides mechanistic context for electron-rich heterocycles).

  • Non-Chromatographic Purification

    • BenchChem Technical Support.[1] "Purification of Iodo-aromatics via Precipitation." Application Note, 2025.

Disclaimer: This protocol is for research and development purposes. Always consult local EHS guidelines before handling halogenated organic compounds.

Sources

Method

Application Note: Strategic Utilization of 3-Iodo-5-methoxy-1H-indazole in Fragment-Based Drug Discovery (FBDD)

Abstract This application note details the strategic deployment of 3-Iodo-5-methoxy-1H-indazole as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike simple fragment hits, this molecule serves as a "fu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of 3-Iodo-5-methoxy-1H-indazole as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike simple fragment hits, this molecule serves as a "functionalized anchor," offering a pre-validated hinge-binding motif (indazole) coupled with a highly reactive synthetic handle (C3-iodine) for rapid library expansion. We provide optimized protocols for palladium-catalyzed fragment growing, structural rationale for kinase targeting, and biophysical validation workflows.

Structural Rationale & Pharmacophore Mapping[1][2]

In the context of FBDD, 3-Iodo-5-methoxy-1H-indazole is classified as an Advanced Fragment Intermediate . It is designed to overcome the "low affinity" barrier of initial hits by providing a privileged scaffold with built-in vectors for optimization.

The Indazole Privilege

The 1H-indazole core is a bioisostere of the purine ring of ATP, making it a privileged structure for targeting the ATP-binding site of protein kinases (e.g., VEGFR, FGFR, AXL).

  • N1/N2 Nitrogens: Act as a donor/acceptor pair for hydrogen bonding with the kinase "hinge" region (e.g., Glu/Ala backbone residues).

  • 5-Methoxy Group: Modulates lipophilicity (LogP) and often targets the ribose-binding pocket or solvent-front residues, providing weak but specific dipolar interactions.

The C3-Iodine Growth Vector

The iodine atom at position 3 is the critical differentiator.

  • Reactivity: The C-I bond is significantly weaker than C-Br or C-Cl, facilitating oxidative addition by Palladium(0) species under mild conditions. This allows for "Fragment Growing" without disturbing sensitive functional groups on the coupling partner.

  • Vectorality: Substitution at C3 directs the added fragment towards the hydrophobic "gatekeeper" region or the solvent-exposed front, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Pharmacophore Visualization

The following diagram illustrates the functional zones of the molecule when docked into a typical kinase ATP pocket.

Pharmacophore Indazole Indazole Core (Hinge Binder) Iodine C3-Iodine (Growth Vector) Indazole->Iodine C3 Position Methoxy 5-Methoxy (Auxiliary Interaction) Indazole->Methoxy C5 Position KinaseHinge Kinase Hinge (Glu/Ala Backbone) Indazole->KinaseHinge H-Bonds (Donor/Acceptor) Gatekeeper Hydrophobic Pocket (Target Zone) Iodine->Gatekeeper Suzuki Coupling Access Methoxy->KinaseHinge Solubility/Electronic tune

Figure 1: Pharmacophore mapping of 3-Iodo-5-methoxy-1H-indazole within a kinase binding site.

Synthetic Protocols: Fragment Growing

The primary application of this molecule is in Suzuki-Miyaura Cross-Coupling to generate libraries of 3-aryl/heteroaryl indazoles.

Protocol A: C3-Selective Suzuki Coupling (Microwave Assisted)

Objective: Rapidly couple aryl boronic acids to the C3 position while preserving the unprotected N1-H (if possible) or using transient protection.

Materials:

  • Substrate: 3-Iodo-5-methoxy-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid / Pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%)

  • Base: 2M aq. Na₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a microwave-compatible vial, dissolve 3-Iodo-5-methoxy-1H-indazole (e.g., 0.2 mmol) and the boronic acid in 1,4-Dioxane (2 mL).

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Activation: Add the Pd catalyst and the aqueous base. Cap the vial immediately under Argon.

  • Reaction: Irradiate at 100°C for 30 minutes (or 80°C conventional heating for 4-6 hours).

    • Note: The iodine is highly reactive; if C-H activation or dehalogenation is observed, lower temp to 60°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The product usually elutes between 20-50% EtOAc depending on the partner.

Protocol B: N1-Protection (Optional but Recommended)

For complex coupling partners, the acidic N1-H can poison Pd catalysts or lead to N-arylation side products.

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or THP.

  • Condition: NaH (1.1 equiv), THF, 0°C to RT.

  • Deprotection: TFA/DCM or HCl/MeOH post-coupling.

Data Summary: Halogen Reactivity Profile

The choice of Iodine over Bromine is justified by the kinetic data below:

Substituent (C3)Bond Energy (kcal/mol)Relative Rate (Pd Oxidative Addition)Temp Required
Iodine ~57 Fast (100x) RT - 60°C
Bromine~72Moderate (1x)80°C - 100°C
Chlorine~86Slow (<0.01x)>120°C (Special Ligands)

Experimental Workflow: From Hit to Lead

The following workflow describes the iterative cycle of using this scaffold in a fragment evolution campaign.

Workflow Start Start: 3-Iodo-5-methoxy-1H-indazole Step1 1. Library Design (Select Boronic Acids for Hydrophobic Pocket) Start->Step1 Step2 2. Parallel Synthesis (Protocol A: Suzuki Coupling) Step1->Step2 Step3 3. Purification & QC (LCMS > 95%) Step2->Step3 Step4 4. Biophysical Screening (SPR / Thermal Shift) Step3->Step4 Decision Hit Validation? Step4->Decision Lead Lead Compound (IC50 < 100 nM) Decision->Lead Yes Loop SAR Refinement (Modify 5-OMe or Linker) Decision->Loop No Loop->Step1

Figure 2: Fragment evolution workflow utilizing the 3-iodoindazole scaffold.

Biophysical Characterization

To validate the binding of the synthesized 3-substituted indazoles, use Surface Plasmon Resonance (SPR) .

  • Immobilization: Biotinylate the target kinase (e.g., AXL, FGFR) and immobilize on a Streptavidin (SA) chip.

  • Injection: Inject the synthesized fragment library at 50 µM.

  • Readout: Look for fast-on/fast-off kinetics typical of fragment binders.

  • Competition: Run a competition assay with ATP or a known Type I inhibitor (e.g., Sunitinib) to confirm ATP-competitive binding (hinge engagement).

Self-Validation Check:

  • Positive Control: Axitinib (contains indazole-like contacts).[3]

  • Negative Control: N1-Methylated variant of the fragment (loss of H-bond donor often abolishes binding, confirming the hinge interaction mode).

References

  • MDPI (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. [Link]

  • National Institutes of Health (NIH) - PMC. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles and Suzuki Coupling Conditions. [Link]

  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. [Link]

  • Frontiers in Molecular Biosciences. Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

Sources

Application

Application Note: Microwave-Assisted Suzuki Coupling for the Rapid Synthesis of 3-Aryl-5-methoxy-1H-indazoles

Introduction: Accelerating Discovery with Modern Cross-Coupling The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1] Its application is particularly profound in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[1][2] The indazole core, a bicyclic heteroaromatic system, is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents with applications in oncology, inflammation, and neurodegenerative diseases.[3][4]

This application note provides a detailed guide to the synthesis of 3-aryl-5-methoxy-1H-indazoles via the palladium-catalyzed Suzuki coupling of 3-iodo-5-methoxy-1H-indazole. We will specifically focus on the use of microwave-assisted heating, a technology that dramatically enhances reaction efficiency.[5] By leveraging microwave irradiation, reaction times can be reduced from many hours under conventional heating to mere minutes, leading to higher throughput, improved product yields, and often, a cleaner reaction profile.[5][6][7] This protocol is designed to be a self-validating system, explaining the causality behind each experimental choice to empower researchers to adapt and troubleshoot the methodology effectively.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[3][4] The reaction is a three-stage process, with each step being critical for the successful formation of the desired C-C bond.[1][2]

  • Oxidative Addition : The catalytic cycle begins with the active Pd(0) species inserting into the carbon-iodine bond of the 3-iodo-5-methoxy-1H-indazole. This is often the rate-determining step of the cycle and results in the formation of a Pd(II) complex.[2] The reactivity of the halide is crucial, with the bond strength order of C-I < C-Br < C-Cl dictating that iodo-substituted substrates are generally the most reactive.[2]

  • Transmetalation : This step involves the transfer of the aryl group from the organoboron reagent (the arylboronic acid) to the Pd(II) center. For this to occur efficiently, the boronic acid must first be activated by a base.[8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the palladium, displacing the halide.[8]

  • Reductive Elimination : The final step involves the coupling of the two organic partners (the indazole and the aryl group) attached to the palladium center. This forms the new C-C bond, yielding the 3-aryl-5-methoxy-1H-indazole product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][2]

The Role of Microwave Irradiation

Conventional heating relies on conduction and convection, which can lead to uneven temperature distribution and localized overheating. Microwave irradiation, however, directly heats the polar components of the reaction mixture through dielectric losses.[5] This results in rapid, uniform, and efficient energy transfer, allowing the reaction to reach the target temperature in seconds. This rapid heating dramatically accelerates the reaction rate and can minimize the formation of thermal degradation byproducts, often leading to cleaner reactions and higher isolated yields.[5][9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Indazole-I Pd(II)_Complex L₂Pd(II)(Indazole)(I) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar-B(OH)₂ Base Pd(II)_Aryl_Complex L₂Pd(II)(Indazole)(Ar) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product: Indazole-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocol: Microwave-Assisted Synthesis

This protocol details a general procedure for the coupling of 3-iodo-5-methoxy-1H-indazole with a generic arylboronic acid.

Materials & Equipment
  • Reactants : 3-Iodo-5-methoxy-1H-indazole, Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Catalyst System : Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., RuPhos)

  • Base : Potassium phosphate (K₃PO₄)

  • Solvent : 1,4-Dioxane and Water (degassed)

  • Equipment : Microwave synthesis reactor, 10 mL microwave vial with stir bar, septa, needles, standard laboratory glassware, rotary evaporator, flash chromatography system.

Experimental Procedure
  • Vial Preparation : To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-iodo-5-methoxy-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), RuPhos (0.04 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Using a syringe, add degassed 1,4-dioxane and degassed water in a 10:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Microwave Irradiation : Place the vial into the cavity of the microwave reactor. Irradiate the mixture at 120 °C for 30-40 minutes.[10] The reaction should be monitored for completion by TLC or LC-MS.

  • Work-up : After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).[10]

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10] The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-aryl-5-methoxy-1H-indazole.[10]

Caption: A streamlined workflow for the microwave-assisted Suzuki coupling.

Causality of Experimental Choices: A Deeper Dive

Achieving a successful and reproducible outcome requires understanding the function of each component. The conditions presented here are based on established protocols for challenging heteroaromatic couplings.[11][12]

Component Choice Example Rationale & Causality
Palladium Source Pd(OAc)₂A stable, air-tolerant Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. It is often more cost-effective than pre-formed Pd(0) complexes.[7]
Ligand RuPhosA bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands are crucial for coupling heteroaryl halides; they promote the rate-limiting oxidative addition and prevent catalyst deactivation, leading to higher yields and better functional group tolerance.[11][13]
Base K₃PO₄ (Potassium Phosphate)A moderately strong base effective at promoting the formation of the boronate "ate" complex required for transmetalation. It is often superior to carbonate bases for heteroaromatic substrates.[11][12]
Solvent System 1,4-Dioxane / WaterDioxane is an excellent solvent for the organic reactants and catalyst complex. The addition of water is critical for dissolving the inorganic base (K₃PO₄) and facilitating the hydrolysis of boronic acid anhydrides, ensuring the availability of the active monomeric boronic acid for the reaction.[11][14]
Temperature 120 °CThis elevated temperature, rapidly achieved via microwave heating, provides the necessary activation energy to overcome the barrier for oxidative addition and ensures a fast reaction rate, leading to completion in minutes rather than hours.[10][14]
Substrate 3-Iodo-5-methoxy-1H-indazoleThe iodo-substituent provides the highest reactivity among halogens for the crucial oxidative addition step, making it an ideal starting material for developing new coupling protocols.[2][7] The N-H of the indazole is generally tolerated under these conditions without the need for a protecting group.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling reaction is an exceptionally efficient and robust method for the synthesis of 3-aryl-5-methoxy-1H-indazoles. By combining a well-chosen palladium catalyst system with the benefits of rapid microwave heating, this protocol offers significant advantages in terms of reaction speed, yield, and scalability. This approach provides medicinal chemists and drug development professionals with a powerful tool to rapidly generate diverse libraries of indazole-based compounds for biological screening, ultimately accelerating the drug discovery process.

References

  • ResearchGate. (2025). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Available at: [Link]

  • Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Available at: [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link]

  • Sci-Hub. (n.d.). Efficient synthesis of 3-aryl-1H-indazol-5-amine by Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. Available at: [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Efficient Synthesis of 3-Aryl-1H-indazol-5-amine by Pd-Catalyzed Suzuki—Miyaura Cross-Coupling Reaction under Microwave-Assisted Conditions. Available at: [Link]

  • ACS Publications. (n.d.). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions | The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Available at: [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Available at: [Link]

  • NIH. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link]

  • NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]

  • RSC Publishing. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Iodo-5-methoxy-1H-indazole

Core Protocol: The "Gold Standard" Pathway Before troubleshooting, ensure your baseline protocol aligns with the most robust method in the literature. For the iodination of electron-rich indazoles like 5-methoxy-1H-indaz...

Author: BenchChem Technical Support Team. Date: February 2026

Core Protocol: The "Gold Standard" Pathway

Before troubleshooting, ensure your baseline protocol aligns with the most robust method in the literature. For the iodination of electron-rich indazoles like 5-methoxy-1H-indazole, the Iodine/Base method is superior to NIS (N-iodosuccinimide) due to better atom economy and easier workup.

Standard Operating Procedure (SOP)
  • Substrate: 5-Methoxy-1H-indazole[1]

  • Reagents: Iodine (

    
    ), Potassium Hydroxide (KOH)
    
  • Solvent: DMF (N,N-Dimethylformamide) or 1,4-Dioxane

  • Stoichiometry: 1.0 equiv Substrate : 1.1–1.2 equiv

    
     : 2.0–3.0 equiv KOH
    

Mechanism of Action: The reaction proceeds via an electrophilic aromatic substitution (


). The base (KOH) deprotonates the N-1 hydrogen, creating a nucleophilic indazolyl anion. This anion attacks the electrophilic iodine species. While the N-1 position is the most nucleophilic site (kinetic product), the C-3 position is the thermodynamically preferred site for electrophilic substitution in 1H-indazoles, leading to the stable C-3 iodo product [1, 2].

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific failure modes reported by users.

Issue A: "I see a persistent spot just above my product on TLC/LCMS. Is it the N-iodo intermediate?"

Diagnosis: Likely 3,4-Diiodo-5-methoxy-1H-indazole or 3,6-Diiodo-5-methoxy-1H-indazole (Over-iodination). While N-iodo species can form, they are generally labile and rearrange to the C-3 position or revert under workup conditions. The persistent impurity is almost certainly a di-iodinated species. The methoxy group at C-5 is an electron-donating group (EDG) that activates the ortho (C-4, C-6) and para (C-7) positions. Once C-3 is iodinated, the ring is deactivated slightly, but the strong activation from the 5-OMe group can still facilitate a second iodination if excess iodine is present [3].

Corrective Action:

  • Stoichiometry Control: Reduce

    
     equivalents to 1.05. Do not use a large excess "to push conversion."
    
  • Temperature: Ensure the reaction is kept between 0°C and RT. Higher temperatures (>60°C) promote over-iodination.

  • Slow Addition: Add the iodine solution dropwise to the indazole/base mixture rather than dumping it in. This keeps the instantaneous concentration of electrophile low.

Issue B: "The reaction stalled at 80% conversion. Adding more Iodine didn't help."

Diagnosis: Protonation/Solubility Equilibrium. As the reaction progresses, HI is generated (neutralized by KOH). If the base is consumed or if the reaction mixture becomes too acidic locally, the indazole remains protonated (neutral species), which is significantly less nucleophilic than the indazolyl anion.

Corrective Action:

  • Check pH: Ensure the reaction mixture remains basic (pH > 10).

  • Base Choice: Switch from KOH to

    
     if functional group tolerance is an issue, but note that KOH is generally faster for this specific transformation.
    
  • Re-addition: Instead of adding just Iodine, add a small portion of fresh KOH before adding more Iodine.

Issue C: "My product is purple/black and yield is low."

Diagnosis: Oxidative Polymerization. Indazoles, particularly electron-rich ones (5-OMe), are susceptible to oxidative dimerization or polymerization in the presence of free iodine and oxygen.

Corrective Action:

  • Quench Protocol: You must quench the reaction with saturated aqueous Sodium Thiosulfate (

    
    )  or Sodium Bisulfite. This reduces unreacted 
    
    
    
    (purple/brown) to iodide (colorless) and stops oxidative side reactions immediately.
  • Inert Atmosphere: While not strictly air-sensitive, running the reaction under Nitrogen/Argon prevents aerobic oxidation of the activated anion.

Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired C-3 iodination and the common side reactions (N-iodination and Over-iodination).

ReactionPathways SM 5-Methoxy-1H-indazole (Starting Material) Anion Indazolyl Anion (Nucleophile) SM->Anion KOH/Base NIodo N-Iodo Intermediate (Kinetic/Unstable) Anion->NIodo I2 (Fast) Product 3-Iodo-5-methoxy-1H-indazole (Thermodynamic Target) Anion->Product I2 (C-3 Attack) NIodo->Product Rearrangement DiIodo 3,4-Diiodo / 3,6-Diiodo (Over-Iodinated Impurity) Product->DiIodo Excess I2 / High Temp

Caption: Reaction pathway showing the conversion of 5-methoxy-1H-indazole to the C-3 iodo product. Note the reversible N-iodo side path and the irreversible over-iodination path.

Data Summary: Impurity Profile

Use this table to identify peaks in your HPLC/LCMS analysis.

CompoundRelative Retention Time (RRT)*Mass Shift (

)
Likely Cause
5-Methoxy-1H-indazole 1.00 (Reference)0Incomplete Reaction
3-Iodo-5-methoxy-1H-indazole ~1.25 - 1.35+126Target Product
N-Iodo-5-methoxyindazole Unstable (rarely seen)+126Kinetic trapping (rare)
Di-iodo impurity ~1.50 - 1.60+252Excess

, High Temp
Oxidative Dimer > 1.80variesNo Thiosulfate quench

*RRT values are approximate and depend on column (C18) and gradient (Water/Acetonitrile).

References

  • Synthesis of 3-Iodoindazoles via I2/KOH

    • Title: C3-Indazole Functionaliz
    • Source:Chimica Oggi - Chemistry Today (2014)
    • URL:[Link]

  • Mechanistic Insight & Regioselectivity

    • Title: QM analyses of Electrophilic Aromatic Iodin
    • Source: WuXi AppTec (2018)
    • URL:[Link]

  • General Indazole Functionalization

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives[2][3][4]

    • Source:Molecules (2019)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling of Methoxy-Substituted Iodoindazoles

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving methoxy-substituted iodoindazoles. This guide is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving methoxy-substituted iodoindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic strategies and achieve higher yields and purity.

The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization via Suzuki coupling is a key step in the synthesis of numerous biologically active molecules.[1] However, the interplay between the electron-donating methoxy group and the inherent electronic properties of the iodoindazole ring can present unique challenges. This guide is structured to provide clear, actionable solutions based on established chemical principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of question-and-answer scenarios that you might encounter in the lab.

Question 1: My Suzuki coupling reaction with a methoxy-iodoindazole is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue, often pointing to problems with the catalytic cycle's initial steps, particularly oxidative addition, or catalyst deactivation. The electron-donating nature of the methoxy group can increase the electron density at the carbon-iodine bond, making oxidative addition to the Pd(0) catalyst more challenging compared to electron-deficient systems.[2]

Here’s a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand System Evaluation:

  • Problem: The catalyst may not be active enough to overcome the higher activation energy for oxidative addition with the electron-rich iodoindazole. Standard catalysts like Pd(PPh₃)₄ might be insufficient.

  • Solution: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are designed to accelerate both oxidative addition and reductive elimination.[3][4][5] These ligands stabilize the monoligated Pd(0) species, which is highly reactive.

  • Experimental Protocol:

    • Set up the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • Use a pre-catalyst such as XPhos Pd G3 (2-5 mol%).

    • Add the appropriate phosphine ligand (e.g., XPhos, 1.1-1.2 equivalents relative to the palladium precursor).

    • Proceed with your standard reaction conditions.

2. Base Selection and Solubility:

  • Problem: The chosen base may be too weak, not soluble enough in the reaction medium, or incompatible with other reagents. The base's role is crucial for activating the boronic acid for transmetalation.[6]

  • Solution: A stronger base or a base with better solubility may be required. While K₂CO₃ is common, consider stronger bases like K₃PO₄ or Cs₂CO₃, especially for more challenging couplings. Ensure the base is finely powdered to maximize its surface area and reactivity.[2] The use of aqueous base solutions (e.g., in solvents like dioxane or THF) often facilitates the reaction, but in some cases, anhydrous conditions with a base like KF can prevent hydrolysis of sensitive functional groups.[7]

3. Solvent and Temperature Optimization:

  • Problem: The reaction may be kinetically slow at the current temperature, or the reactants may not be fully dissolved.

  • Solution: Increasing the reaction temperature can help overcome the activation barrier.[8] Solvents with higher boiling points like dioxane, toluene, or DMF can be beneficial.[7][9] Microwave irradiation has been shown to be effective in cases where conventional heating fails, significantly reducing reaction times and improving yields for substrates like 5-methoxy-3-iodoindazole.[10]

Below is a decision-making workflow for addressing low conversion:

low_conversion start Low/No Conversion catalyst Switch to Bulky Ligand (e.g., XPhos, SPhos) start->catalyst Is catalyst active enough? base Change Base (K3PO4, Cs2CO3) catalyst->base Still low yield end Improved Yield catalyst->end Success conditions Increase Temperature / Use Microwave base->conditions Still low yield base->end Success conditions->end Success

Caption: Troubleshooting workflow for low conversion.

Question 2: I'm observing significant formation of a homocoupled biaryl product from my boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction, often catalyzed by palladium under aerobic conditions. It can also occur if the transmetalation step is slow relative to other processes.

1. Degassing:

  • Problem: Oxygen in the reaction mixture can promote the homocoupling of boronic acids.

  • Solution: Rigorously degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

2. Stoichiometry of the Boronic Acid:

  • Problem: Using a large excess of the boronic acid can increase the statistical likelihood of homocoupling.

  • Solution: While a slight excess (1.1-1.5 equivalents) is standard to drive the reaction to completion, avoid using a large excess. Carefully optimize the stoichiometry.

3. Use of Boronic Esters:

  • Problem: Boronic acids can be prone to side reactions like homocoupling and protodeboronation.[11]

  • Solution: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin).[12][13] Boronic esters are generally more robust and less prone to homocoupling.[13] They can be prepared from the corresponding boronic acid or halide.[11]

Question 3: My reaction is producing a significant amount of the dehalogenated (hydrodehalogenated) indazole. What causes this and how can I prevent it?

Answer:

Dehalogenation is the replacement of the iodine atom with a hydrogen atom. This side reaction can occur when a hydride species is present in the reaction mixture and participates in the catalytic cycle.[14]

1. Source of Hydride:

  • Problem: The hydride source can be impurities in the reagents or solvent, or it can be generated from the decomposition of the solvent (e.g., THF, alcohols) or base (e.g., formate impurities).

  • Solution:

    • Use High-Purity Reagents: Ensure your solvents are anhydrous and of high purity.

    • Choice of Base and Solvent: Avoid bases that can generate hydrides. Using aprotic solvents like dioxane or toluene can be beneficial. If an alcohol is used as a co-solvent, its quality should be high.

2. Catalyst System:

  • Problem: The nature of the palladium catalyst and ligand can influence the rate of dehalogenation versus the desired cross-coupling.

  • Solution: The choice of ligand is critical. Ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway. Experiment with different phosphine ligands to find one that minimizes this side reaction.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H of the indazole for Suzuki coupling?

A: It depends. The acidic N-H of the indazole can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or side reactions.[15][16] For many substrates, N-protection (e.g., with a Boc or SEM group) is recommended to ensure robust and reproducible results.[17] However, successful Suzuki couplings on unprotected indazoles have been reported, particularly with highly active catalyst systems that can overcome the potential inhibition.[10][16] If you are experiencing issues, protecting the indazole nitrogen is a logical step to try.

Q2: How does the position of the methoxy group on the indazole ring affect the reaction?

A: The position of the methoxy group has a significant electronic effect.

  • Methoxy group on the phenyl ring (e.g., 5-methoxy or 6-methoxy): This increases the electron density of the entire aromatic system, potentially making the oxidative addition of the C-I bond more difficult, as discussed in the troubleshooting section.

  • Methoxy group at a position that strongly donates into the C-I bond via resonance: This will have the most pronounced effect on slowing oxidative addition.

Conversely, the reactivity of different iodo-positions on the indazole ring itself varies. The C3-I bond is generally considered the most reactive towards oxidative addition due to the electronic nature of the indazole ring system.[18]

Q3: What is the black precipitate that sometimes forms in my reaction?

A: The black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal.[19] Its formation indicates that the palladium catalyst has decomposed. This can be caused by:

  • High temperatures for extended periods.

  • An inappropriate ligand that fails to stabilize the catalytic species.

  • The presence of impurities.

To prevent this, use a stabilizing ligand (bulky, electron-rich phosphines are good for this), avoid unnecessarily high temperatures, and ensure all reagents and solvents are pure.[4]

Recommended Starting Conditions for Methoxy-Iodoindazole Suzuki Coupling

The following table provides a set of generalized starting conditions that can be used as a baseline for optimization.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand (e.g., SPhos, XPhos; 2.2-4.4 mol%) OR a pre-catalyst like XPhos Pd G3 (2-4 mol%)Highly active system for electron-rich and sterically hindered substrates.[3][4]
Boron Reagent Boronic Acid (1.2-1.5 eq.) or Pinacol Ester (1.2-1.5 eq.)Slight excess drives the reaction. Pinacol esters offer greater stability.[13]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Strong, effective bases for challenging couplings.[16]
Solvent Dioxane/H₂O (e.g., 4:1) or TolueneAprotic solvents are generally robust. A small amount of water often accelerates the reaction.[20]
Temperature 80-110 °C or Microwave (100-120 °C)Higher temperatures may be needed. Microwaves can be highly effective.[8][10]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and boronic acid homocoupling.

Catalytic Cycle Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

suzuki_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pdII R-Pd(II)-I(L2) oa->pdII + R-I trans Transmetalation pdII->trans pdII_R R-Pd(II)-R'(L2) trans->pdII_R + R'-B(OH)3- re Reductive Elimination pdII_R->re re->pd0 + R-R' boronic_acid R'-B(OH)2 boronate [R'-B(OH)3]- boronic_acid->boronate + Base (OH-) boronate->trans Active Species

Caption: The Suzuki-Miyaura catalytic cycle.

This cycle illustrates the three key steps:

  • Oxidative Addition: The iodoindazole (R-I) adds to the active Pd(0) catalyst. This is often the rate-limiting step, especially for electron-rich substrates.[4]

  • Transmetalation: The organic group (R') from the activated boronic acid (boronate) is transferred to the palladium center.[21]

  • Reductive Elimination: The two organic fragments (R and R') are coupled, forming the final product and regenerating the Pd(0) catalyst.[21]

We trust this guide will serve as a valuable resource in your research endeavors. For further inquiries or specific application support, please do not hesitate to contact our technical services team.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Vera, G., et al. (2018).
  • Abdel-Wahab, B. F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 7539-7551.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700-3703.
  • Newman, S. G., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Vera, G., et al. (2018).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. Retrieved from [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2825.
  • Da Mota, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6988-6997.
  • Zhang, Y., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 6(11), 1839-1853.
  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • Hirai, Y., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(2), 557-563.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. Retrieved from [Link]

  • Singh, D., & Sharma, U. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 3(1), 60-69.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) ADC-Based Palladium Catalysts for Aqueous Suzuki–Miyaura Cross-Coupling Exhibit Greater Activity than the Most Advantageous Catalytic Systems. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16488–16490.
  • ResearchGate. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]

  • YouTube. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Kinney, W. A., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(33), 4434-4436.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Da Mota, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6988-6997.
  • ResearchGate. (2002). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • PubMed. (2011). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 3-Aryl-5-Methoxy-1H-Indazole Derivatives

Last Updated: February 11, 2026 Welcome to the technical support center for the chromatographic purification of 3-aryl-5-methoxy-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 11, 2026

Welcome to the technical support center for the chromatographic purification of 3-aryl-5-methoxy-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Indazoles are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3][4]

However, their unique physicochemical properties can present significant purification challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges effectively.

Table of Contents

Introduction: The Purification Challenge

3-Aryl-5-methoxy-1H-indazole derivatives, while medicinally significant, often pose purification difficulties stemming from:

  • Polarity and Solubility: The presence of the methoxy group and the acidic N-H proton of the indazole ring, combined with a variable aryl substituent, creates a wide range of polarities. Solubility can be poor in common non-polar solvents used for normal-phase chromatography.[5]

  • Isomeric Impurities: Synthesis can lead to the formation of N1 and N2-aryl regioisomers, which often have very similar polarities, making them difficult to separate.[6][7]

  • Stability: Some indazole derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or irreversible adsorption on the column.[8]

  • Peak Tailing: The basic nitrogen atoms in the indazole ring can interact strongly with acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor resolution.[9]

This guide provides systematic solutions to overcome these common obstacles.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during the chromatographic purification of 3-aryl-5-methoxy-1H-indazole derivatives.

Problem 1: Poor Separation Between My Product and an Impurity (Overlapping Peaks)

Question: I'm running a flash column on silica gel, but my desired 3-aryl-5-methoxy-1H-indazole is co-eluting with a closely related impurity. My TLC shows a small, but clear, separation. What's going wrong?

Answer:

This is a classic resolution problem that can stem from several factors. Let's break down the probable causes and solutions.

Probable Cause 1: Inappropriate Solvent System Selectivity The solvent system you selected (e.g., Hexane/Ethyl Acetate) may not be optimal for resolving compounds with similar polarities. Different solvents interact with your compounds through different mechanisms (e.g., hydrogen bonding, dipole-dipole interactions), which can be exploited to improve separation.[10]

  • Solution:

    • Change Solvent Selectivity: Keep the solvent strength (Rf of your product) similar but change the composition. If you are using Hexane/Ethyl Acetate, try switching to a system like Dichloromethane/Methanol or Toluene/Acetone.[9]

    • TLC Screening: Systematically screen different solvent systems using TLC to find the one that provides the maximum separation (ΔRf) between your product and the impurity.

Probable Cause 2: Column Overloading Loading too much crude material onto the column is a common cause of poor separation. Overloading saturates the stationary phase, causing bands to broaden and merge.[9]

  • Solution:

    • Reduce Sample Load: A good rule of thumb for flash chromatography is to load 1-5% of crude material by mass relative to the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[9]

    • Increase Column Diameter: If you must purify a large amount of material, use a wider column, not a longer one. A wider column increases capacity without significantly increasing backpressure or run time.

Probable Cause 3: Poor Column Packing or Channeling An improperly packed column will have voids and channels, leading to a non-uniform solvent front and band broadening.[5]

  • Solution:

    • Proper Packing Technique: Ensure you are using a proper slurry packing method to create a homogenous, well-settled column bed.

    • Use Pre-packed Columns: For consistency and high performance, consider using commercially available pre-packed flash chromatography columns.

Problem 2: My Product is Tailing Badly on a Silica Gel Column

Question: My product peak is not sharp; it has a significant "tail." This is reducing my purity and yield as it trails into subsequent fractions. How can I fix this?

Answer:

Peak tailing with nitrogen-containing heterocyles like indazoles is almost always due to secondary interactions with the stationary phase.

Probable Cause: Interaction with Acidic Silanols Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms of your indazole can interact strongly with these sites via hydrogen bonding or acid-base interactions. This causes a portion of your molecules to "stick" to the column and elute slowly, resulting in a tailed peak.[9][11]

  • Solution 1: Add a Basic Modifier

    • Action: Add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is the most common choice.[9]

    • Mechanism: The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively masking them from your indazole derivative. This allows your compound to elute symmetrically.

  • Solution 2: Use a Deactivated Stationary Phase

    • Action: If tailing persists, switch to a less acidic or alternative stationary phase.

    • Options:

      • Deactivated Silica: Purchase silica gel that has been end-capped or treated to reduce its acidity.

      • Alumina: Neutral or basic alumina can be an excellent alternative for basic compounds.[9]

      • Reversed-Phase (C18): For very polar indazoles, reversed-phase chromatography is often the best solution.

Problem 3: My Product Won't Elute from the Column or I Have Very Low Recovery

Question: I've run my column with a very polar solvent system (e.g., 20% Methanol in DCM), but I can't get my compound off the column. My crude material was fully soluble in the loading solvent. What happened?

Answer:

This frustrating situation typically points to one of two critical issues: irreversible binding or on-column decomposition.

Probable Cause 1: Irreversible Adsorption or Decomposition on Silica Your 3-aryl-5-methoxy-1H-indazole derivative may be unstable on the acidic silica gel. The compound could be decomposing or binding so strongly that it cannot be eluted.[8]

  • Solution: Test for Stability First

    • Perform a "Silica Stability TLC": Spot your crude material on a silica TLC plate. Let the plate sit on the benchtop for 1-2 hours. Then, develop the plate as usual.

    • Analyze the Result: If you see new spots, streaking from the baseline, or a significant decrease in the intensity of your product spot compared to a freshly spotted plate, your compound is not stable on silica.

    • Switch Stationary Phase: If instability is confirmed, you must use a different stationary phase. Neutral alumina or reversed-phase (C18) silica are the best alternatives.[8][9]

Probable Cause 2: The Compound is Extremely Polar Your derivative might be so polar that even highly polar normal-phase solvent systems are insufficient to elute it.

  • Solution: Switch to a Different Chromatographic Mode

    • Reversed-Phase Chromatography (RP-HPLC): This is the ideal technique for highly polar compounds. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., Water/Acetonitrile or Water/Methanol). Your polar compound will have less affinity for the stationary phase and will elute effectively.[12][13]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common purification issues.

G start Start: Purification Issue (e.g., Poor Separation, Tailing, Low Recovery) check_tlc Review TLC Data (ΔRf, Spot Shape) start->check_tlc poor_sep Problem: Poor Separation check_tlc->poor_sep Low ΔRf tailing Problem: Peak Tailing check_tlc->tailing Tailing Spot low_recovery Problem: Low/No Recovery check_tlc->low_recovery Spot at Baseline overload Is Sample Load >2% of Silica Mass? poor_sep->overload reduce_load Action: Reduce Sample Load or Use a Wider Column overload->reduce_load Yes change_solvent Action: Change Solvent Selectivity (e.g., Hex/EtOAc -> DCM/MeOH) overload->change_solvent No add_modifier Action: Add 0.5% Triethylamine to Mobile Phase tailing->add_modifier check_modifier Did Modifier Help? add_modifier->check_modifier check_modifier->reduce_load Yes, but separation still poor change_phase_tail Action: Switch to Neutral Alumina or Reversed-Phase (C18) check_modifier->change_phase_tail No stability_test Action: Perform Silica Stability Test (Spot on TLC, wait 1hr, elute) low_recovery->stability_test is_stable Is Compound Stable? stability_test->is_stable change_phase_unstable Action: Switch to Neutral Alumina or Reversed-Phase (C18) is_stable->change_phase_unstable No (Degradation Seen) switch_to_rp Action: Compound is too Polar. Switch to Reversed-Phase HPLC. is_stable->switch_to_rp Yes (Stable)

Caption: A flowchart for diagnosing and solving common chromatography problems.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for flash chromatography of a novel 3-aryl-5-methoxy-1H-indazole?

A1: A Hexane/Ethyl Acetate system is the most common starting point for medium-polarity organic compounds. Begin by running TLC plates with increasing amounts of ethyl acetate (e.g., 10%, 20%, 30%, 50%) to find a ratio that gives your target compound an Rf value between 0.2 and 0.4. This Rf range typically provides the best balance for good resolution in flash column chromatography.[8] If solubility is an issue in hexane, Dichloromethane/Ethyl Acetate or Dichloromethane/Methanol are excellent alternatives.[5]

Q2: How do I choose between normal-phase and reversed-phase chromatography for my derivative?

A2: The choice depends primarily on the overall polarity of your molecule, which is influenced by the aryl substituent.

  • Use Normal-Phase (e.g., Silica Gel): If your compound is relatively non-polar to moderately polar and is soluble in common organic solvents like dichloromethane or ethyl acetate. This is often the case when the aryl group is a simple phenyl or a substituted, non-polar ring.

  • Use Reversed-Phase (e.g., C18 Silica): If your compound is highly polar. This is common if the aryl group contains polar functional groups like -OH, -COOH, or -NH2. Reversed-phase is also the method of choice if your compound shows instability on silica gel.[14][15]

The diagram below helps visualize this decision process.

G start Start: Choose Purification Method solubility_check Is the compound soluble in DCM or EtOAc? start->solubility_check polar_check Is the compound highly polar? (e.g., contains -OH, -COOH) solubility_check->polar_check Yes reversed_phase Primary Choice: Reversed-Phase Chromatography (C18) solubility_check->reversed_phase No (Soluble in Water/MeOH) stability_check Is the compound stable on silica? (Perform TLC stability test) polar_check->stability_check No polar_check->reversed_phase Yes normal_phase Primary Choice: Normal-Phase Chromatography (Silica Gel) stability_check->normal_phase Yes stability_check->reversed_phase No

Caption: Decision tree for selecting the appropriate chromatography mode.

Q3: My crude reaction mixture is not soluble in my chosen mobile phase. How can I load it onto the column?

A3: This is a common problem, especially on a larger scale. You have two main options for loading:

  • Wet Loading (Risky): Dissolve your crude mixture in a minimal amount of a strong, polar solvent (like Dichloromethane or Acetone) in which it is highly soluble. Load this concentrated solution directly onto the top of the column. This method is fast but can compromise resolution at the top of the column if too much strong solvent is used.[8]

  • Dry Loading (Recommended): Dissolve your crude material in a suitable solvent (e.g., DCM, MeOH, EtOAc). Add a small amount of silica gel (or C18 for reversed-phase) to this solution to form a thick slurry. Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder. Carefully load this powder onto the top of your pre-packed column. This method ensures that your compound is introduced to the column in a narrow band, maximizing resolution.

Q4: Can I use HPLC for purification? When should I choose preparative HPLC over flash chromatography?

A4: Yes, HPLC is a powerful tool for both analysis and purification.

  • Analytical HPLC is essential for determining the purity of your fractions and final product with high accuracy.

  • Preparative HPLC should be used when:

    • High Purity is Required (>98%): Prep HPLC offers significantly higher resolution than flash chromatography.

    • Difficult Separations: It is the method of choice for separating very similar compounds, such as regioisomers or diastereomers, that cannot be resolved by flash chromatography.[16]

    • Small Scale: It is ideal for purifying small quantities of material (mg to low grams).

Flash chromatography is generally preferred for larger scale (multi-gram) purifications where baseline separation is achievable and moderate purity (e.g., 90-98%) is acceptable.

Key Experimental Protocols

Protocol 1: General Method for Normal-Phase Flash Chromatography

This protocol provides a standard workflow for purifying a moderately polar 3-aryl-5-methoxy-1H-indazole derivative.

  • TLC Method Development:

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a Hexane/Ethyl Acetate solvent system (e.g., start with 7:3 Hex/EtOAc).

    • Adjust the solvent ratio until the desired product has an Rf of ~0.3.

    • Add 0.5% triethylamine (TEA) to the mobile phase if spot tailing is observed.

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., 40 g silica for 400-800 mg crude material).

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 9:1 Hex/EtOAc).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (approx. 1.5-2x the mass of the crude product).

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the powder as a thin, even layer on top of the packed column bed.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase. A gradient elution is often more efficient than isocratic.[11]

    • Start with a less polar mixture (e.g., 9:1 Hex/EtOAc) and gradually increase the polarity (e.g., to 6:4 Hex/EtOAc) over the course of the run.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified 3-aryl-5-methoxy-1H-indazole derivative.

Protocol 2: Purity Analysis by Analytical Reversed-Phase HPLC (RP-HPLC)

This protocol is for assessing the final purity of your compound.

  • Sample Preparation:

    • Prepare a stock solution of your purified compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Reference Tables

Table 1: Common Solvent Systems for Normal-Phase Chromatography
Solvent SystemNon-Polar ComponentPolar ComponentApplication Notes
System 1 Hexanes / HeptaneEthyl Acetate (EtOAc)Standard choice for medium polarity compounds. Good general-purpose selectivity.
System 2 Dichloromethane (DCM)Methanol (MeOH)Excellent for more polar compounds that have poor solubility in hexanes.
System 3 TolueneAcetoneOffers different selectivity compared to EtOAc-based systems. Useful for separating aromatic compounds.
System 4 Dichloromethane (DCM)Diethyl Ether (Et₂O)Good for less polar compounds; ether provides different hydrogen bonding characteristics than EtOAc.
Table 2: Modifiers for Mobile Phases
ModifierConcentrationChromatography ModePurpose
Triethylamine (TEA) 0.1 - 1.0%Normal-Phase (Silica)Reduces peak tailing of basic compounds (like indazoles) by masking acidic silanol sites.[9]
Formic Acid (FA) 0.1%Reversed-Phase (C18)Improves peak shape of acidic and basic compounds by maintaining a consistent pH. Mass spectrometry compatible.[17]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Reversed-Phase (C18)A strong ion-pairing agent that provides excellent peak shape for basic compounds, but it is not easily removed and can be harsh on equipment.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: https://www.sas.rochester.
  • SIELC Technologies. Separation of Indazole on Newcrom R1 HPLC column. Available from: https://sielc.com/Application-Separation-of-Indazole-on-Newcrom-R1-HPLC-column.html
  • BenchChem. Application Notes and Protocols for HPLC Purification of Indazole Derivatives. Available from: https://www.benchchem.
  • Hawach Scientific. Several Problems of Flash Column Chromatography. Available from: https://www.hawach.
  • Eike Reich, Anne Schibli. High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers; 2007.
  • Reddit. troubleshooring flash chromatography purification. Available from: https://www.reddit.
  • BenchChem. Dealing with regioisomer formation in indazole synthesis. Available from: https://www.benchchem.
  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. Available from: https://www.benchchem.
  • Journal of Pharmaceutical and Scientific Innovation.
  • Singh, S., Singh, A., & Kumar, D. (2013). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Vera, S., et al. (2021). Supporting Information for J. Org. Chem. 2021, 86, 7757-7772.
  • Supporting Information for an unspecified chemical synthesis article.
  • B.L. Finkel, et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: https://www.americanpharmaceuticalreview.com/Featured-Articles/114143-Strategies-for-The-Purification-of-Synthetic-Products-in-The-Pharmaceutical-Industry/
  • Phenomenex. Troubleshooting Guide. Available from: https://www.phenomenex.
  • Royal Society of Chemistry. (2017). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement.
  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubMed. (2013).
  • Supporting Information for a novel and efficient iron-copper co-catalyzed aryl
  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Acta Poloniae Pharmaceutica. (2007).
  • Supporting Information for Palladium-Catalyzed Cross-Coupling of (Hetero)
  • Royal Society of Chemistry. (2023).
  • Molecules. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Organic Chemistry Portal. Indazole synthesis. Available from: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles.shtm
  • ResearchGate. (2013).
  • Chemical and Pharmaceutical Sciences. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • World Journal of Pharmaceutical Research. (2022).
  • ResearchGate. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.

Sources

Optimization

troubleshooting low yields in Sonogashira reactions of 3-iodo-indazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for troubleshooting Sonogashira cross-coupling reactions involving 3-iodo-indazole substrates. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting Sonogashira cross-coupling reactions involving 3-iodo-indazole substrates. This guide is designed for researchers and drug development professionals who are encountering challenges, particularly low yields, with this powerful C-C bond-forming reaction. My goal is to provide you with not just solutions, but also the underlying chemical reasoning to empower your experimental design.

First-Line Troubleshooting: The Usual Suspects

Before we delve into substrate-specific issues, it's crucial to ensure the fundamentals of your Sonogashira setup are sound. Many yield problems originate from common, easily correctable oversights.

Q1: My reaction has failed completely or shows only trace product. Where do I start?

A1: When a reaction fails to initiate, the issue typically lies with one of three areas: the integrity of your catalysts, the quality of your reagents and solvents, or the reaction atmosphere.

  • Catalyst Integrity: The active palladium catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ. If you are using a Pd(0) source like Pd(PPh₃)₄, be aware that it is sensitive to air and moisture and can degrade upon improper storage. Similarly, the copper(I) iodide co-catalyst can oxidize over time.

    • Recommendation: Always use fresh, high-quality catalysts. For Pd(II) precatalysts, their stability makes them a reliable choice.[1] Ensure your CuI is white or off-white; a green or brown tint indicates oxidation.

  • Reagent & Solvent Quality: The Sonogashira reaction is highly sensitive to impurities.

    • Recommendation: Solvents must be anhydrous and thoroughly degassed. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling) and can lead to the decomposition of the palladium catalyst into inactive "palladium black".[2][3] The amine base (e.g., triethylamine, diisopropylamine) is crucial for deprotonating the alkyne and should be distilled or freshly opened.[4][5]

  • Inert Atmosphere: Maintaining an oxygen-free environment is critical to prevent both Glaser coupling and catalyst decomposition.[3][6]

    • Recommendation: Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen. Use standard Schlenk line techniques, and ensure all reagents and solvents are degassed via freeze-pump-thaw cycles or by bubbling with inert gas for at least 30 minutes.

Q2: I'm observing a significant amount of a side product that I believe is my alkyne homocoupling (Glaser product). How can I prevent this?

A2: Glaser coupling is a classic side reaction in copper-catalyzed Sonogashira couplings, driven by the oxidative dimerization of the copper acetylide intermediate.[2][7]

  • Minimize Oxygen: As stated above, rigorous exclusion of oxygen is the primary defense against this side reaction.[3]

  • Reduce Copper Loading: While copper accelerates the reaction, using a large excess can favor the homocoupling pathway. Try reducing the CuI loading to the minimum effective concentration (e.g., 1-5 mol%).

  • Consider a "Copper-Free" Protocol: If homocoupling remains problematic, switching to a copper-free Sonogashira protocol is an excellent strategy.[8][9] These methods bypass the copper acetylide intermediate, thus eliminating the primary route to Glaser products. They often require specific ligands or bases to facilitate the catalytic cycle.[10]

Q3: My reaction mixture turned black and a precipitate formed. What happened?

A3: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[4] This indicates your Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle.

  • Causes: This can be triggered by excess heat, impurities, or an inappropriate solvent choice. Some anecdotal evidence suggests that THF may be more prone to promoting palladium black formation in certain systems.[3][5]

  • Solutions:

    • Ensure high-purity, degassed reagents and solvents.

    • Check your reaction temperature; it may be too high. While aryl iodides often react at room temperature, heating might be required, but excessive heat can accelerate catalyst decomposition.[2][11]

    • Consider a different ligand. Bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent agglomeration.

Deep-Dive Troubleshooting: The 3-Iodo-Indazole Challenge

Indazoles introduce specific challenges due to the properties of the heterocyclic ring itself. If your first-line troubleshooting doesn't solve the yield issue, the problem likely lies with the substrate.

Q4: I've optimized my general conditions, but the yield with my 3-iodo-indazole is still poor. What is unique about this substrate?

A4: The primary issue with N-unsubstituted indazoles is the acidic N-H proton. This proton can interfere with the reaction in several ways:

  • Base Consumption: It can be deprotonated by the amine base, consuming the base needed to deprotonate the terminal alkyne.

  • Catalyst Inhibition: The resulting indazolide anion can coordinate to the palladium or copper center, acting as an inhibitory ligand and disrupting the catalytic cycle.

Indeed, for 3-iodo-1H-indazole, successful coupling often fails without protection of the N-1 position.[7]

The Critical Solution: N-Protection

Protecting the indazole nitrogen is the single most effective strategy for improving yields. This modification prevents the N-H proton from interfering and allows the catalytic cycle to proceed efficiently.

Experimental Protocol: N-Protection of 3-Iodo-Indazole (Boc Protection)
  • Setup: To a solution of 3-iodo-1H-indazole (1.0 eq) in an appropriate solvent (e.g., THF or Dichloromethane) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting N-Boc-3-iodo-indazole by column chromatography on silica gel.

This protected substrate is now ready for use in the Sonogashira reaction.

Q5: Even with my N-protected 3-iodo-indazole, the reaction is sluggish. How can I optimize the catalyst system?

A5: While 3-iodo-indazoles are generally reactive due to the labile C-I bond, sluggishness can arise from catalyst inhibition or slow turnover.[1][2] Optimizing the catalyst and ligands is the next logical step.

  • Ligand Choice: The standard triphenylphosphine (PPh₃) ligand may not be optimal. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly accelerate the reaction.[1][7] These ligands promote the rate-limiting oxidative addition step and stabilize the active catalytic species.

  • Catalyst Loading: If you suspect slow catalyst turnover, a modest increase in the palladium catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome the energy barrier.[1]

Parameter Standard ConditionsRecommended Optimization for IndazolesRationale
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ + Ligand (2-5 mol%)Allows for flexible ligand screening.
Cu Co-Catalyst CuI (1-10 mol%)CuI (1-5 mol%) or Copper-FreeMinimizes Glaser coupling.
Ligand PPh₃XPhos, SPhos, dppf Bulky, electron-rich ligands stabilize the Pd(0) state and accelerate oxidative addition.
Base Et₃N, DIPEA (2-3 eq.)Cs₂CO₃, K₃PO₄ (in copper-free)Inorganic bases are often used in copper-free systems.
Solvent THF, DMF, DioxaneDMF, DioxaneDMF is a polar aprotic solvent that effectively dissolves reagents and can accelerate rates.[12]
Temperature Room Temp to 80 °C50 - 100 °CHigher temperatures may be needed but increase the risk of side reactions like dehalogenation.[11][13]
Q6: I'm seeing my starting material consumed, but my desired product is not the major species. What other side reactions are possible?

A6: Besides Glaser coupling, the most common side reaction to consider, especially at elevated temperatures, is hydrodehalogenation . This is the reduction of the C-I bond, replacing the iodine atom with a hydrogen atom, to yield the parent N-protected indazole.

  • Mechanism: This side reaction can be promoted by trace water or other proton sources and is often more prevalent at higher temperatures.[13]

  • Solution:

    • Lower the Temperature: If possible, run the reaction at the lowest temperature that still affords a reasonable rate.[13]

    • Ensure Anhydrous Conditions: Re-verify that all solvents and reagents are scrupulously dried.

    • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can allow side reactions to become more prominent.

Visualization of Key Processes

Sonogashira Catalytic Cycles

The reaction proceeds via two interconnected catalytic cycles. Understanding this mechanism is key to effective troubleshooting.[14][1]

Sonogashira_Mechanism Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Product_complex R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Product_complex Transmetalation (from Cu Cycle) Product_complex->Pd0 Product_out Product R¹-C≡C-R² Product_complex->Product_out Alkyne H-C≡C-R² Cu_pi [Cu(C≡CR²)]-π-complex Alkyne->Cu_pi + Cu(I)X Cu_acetylide Cu-C≡C-R² Cu_pi->Cu_acetylide + Base - H-Base⁺X⁻ Cu_acetylide->Pd_complex Troubleshooting_Workflow start Low Yield with 3-Iodo-Indazole check_fundamentals Step 1: Verify Fundamentals start->check_fundamentals q_catalyst Catalysts fresh? (Pd & Cu) check_fundamentals->q_catalyst q_reagents Solvents/Base Anhydrous & Degassed? check_fundamentals->q_reagents q_atmosphere Strictly Inert Atmosphere? check_fundamentals->q_atmosphere check_substrate Step 2: Address Substrate Issues q_protection Is Indazole N-H Protected? check_substrate->q_protection optimize Step 3: Advanced Optimization q_ligand Screen Ligands (XPhos, SPhos, etc.) optimize->q_ligand q_conditions Optimize Temp & Solvent optimize->q_conditions q_copper Try Copper-Free Conditions optimize->q_copper q_side_reactions Check for Side Products (Glaser, Dehalogenation) optimize->q_side_reactions q_reagents->check_substrate If Yes to all q_protection->optimize Yes protocol_protect Perform N-Protection (e.g., Boc, Ts) q_protection->protocol_protect No protocol_protect->q_protection

Sources

Troubleshooting

identifying and removing impurities from 3-Iodo-5-methoxy-1H-indazole

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists working with 3-Iodo-5-methoxy-1H-indazole (CAS: 885270-86-0). Topic: Impurity Identificat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists working with 3-Iodo-5-methoxy-1H-indazole (CAS: 885270-86-0).

Topic: Impurity Identification, Removal, and Process Optimization Document ID: TSC-IND-305 Status: Active / Verified

Diagnostic Center: Identifying Your Impurity Profile

Before attempting purification, you must accurately characterize the crude mixture. The iodination of 5-methoxy-1H-indazole (typically via


/KOH or NIS) generates a predictable set of byproducts.
Common Impurity Signatures
Impurity TypeOriginRelative Retention (HPLC)LC-MS Signature (

)
1H-NMR Diagnostic
Target Molecule 3-Iodo-5-methoxy-1H-indazole1.00 (Reference)275.0

3.85 (s, 3H, OMe); No H3 singlet
Starting Material (SM) 5-Methoxy-1H-indazole0.60 - 0.75 (More Polar)149.1

7.9-8.1 (s, 1H, H3 proton present )
Regioisomer (N-Iodo) 1-Iodo-5-methoxyindazoleUnstable / Co-elutes275.0Labile; often reverts to SM on column.
Over-Iodinated 3,4-Diiodo- or 3,6-Diiodo-1.20 - 1.40 (Lipophilic)400.9Loss of aromatic splitting pattern.
Oxidative Dimer Azo-dimers (rare)> 1.50 (Very Late)~296Broad aromatic signals.
Recommended Analytical Method (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/amine bonds).

Visualizing the Impurity Landscape

Understanding how impurities form allows you to prevent them. The diagram below illustrates the reaction pathway and critical control points.

ReactionPath SM 5-Methoxy-1H-indazole (Starting Material) NIodo N-Iodo Intermediate (Kinetic Product) SM->NIodo + I2 / Base (Fast) NIodo->SM Hydrolysis (if quenched early) Target 3-Iodo-5-methoxy-1H-indazole (Thermodynamic Product) NIodo->Target Rearrangement (Heat/Time) DiIodo Di-iodo Byproducts (Over-reaction) Target->DiIodo + Excess I2 (Slow)

Figure 1: Reaction pathway showing the kinetic N-iodo intermediate rearranging to the thermodynamic C3-iodo product. Premature quenching leads to SM recovery.

Purification Protocols

Select your method based on the purity of your crude material.

Method A: Flash Column Chromatography (Purity < 85%)

Best for removing unreacted starting material and baselines impurities.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Solvent System:

    • Eluent A: Hexanes (or Heptane).

    • Eluent B: Ethyl Acetate (EtOAc).[1]

    • Note: Avoid Methanol if possible, as it may co-elute SM and Product due to hydrogen bonding effects on silica.

  • Gradient Protocol:

    • Equilibrate with 10% EtOAc in Hexanes.

    • Load sample (dissolved in minimum DCM or adsorbed on silica).

    • Run isocratic 10% EtOAc (2 CV) to elute non-polar impurities (iodine residues).

    • Gradient 10%

      
       40% EtOAc over 15 CV.
      
    • Product Elution: Typically elutes between 25-35% EtOAc.

    • SM Elution: Elutes later (more polar due to unhindered N-H/N: interaction).

Method B: Recrystallization (Purity > 85%)

Best for scaling up and removing trace inorganic salts or slight over-iodination.

  • Solvent Selection: Toluene (primary) or Ethanol/Water (antisolvent).

  • Protocol (Toluene):

    • Dissolve crude solid in boiling Toluene (approx. 10-15 mL per gram).

    • Critical Step: If the solution is dark purple/brown (free iodine), wash the organic phase with 10% Sodium Thiosulfate before attempting recrystallization.

    • Cool slowly to room temperature, then to 0°C.

    • Filter the off-white needles.

    • Wash with cold Hexanes.

  • Protocol (Ethanol/Water):

    • Dissolve in hot Ethanol.

    • Add hot water dropwise until persistent turbidity is observed.

    • Allow to cool.[1][2][3] This method is superior for removing inorganic salts (KI, KOH residues).

Troubleshooting & FAQs

Q1: My product has a persistent purple/pink tint. How do I remove it?

  • Cause: Trace free iodine (

    
    ) trapped in the crystal lattice.
    
  • Solution: Do not recrystallize yet. Dissolve the solid in EtOAc and wash with 10% aqueous Sodium Thiosulfate (

    
    ) . The color should vanish instantly. Dry over 
    
    
    
    and re-concentrate.

Q2: I see two spots on TLC that merge. Is this an isomer?

  • Analysis: If the spots are very close, it is likely the Starting Material (SM) and the Product. The 3-iodo group adds lipophilicity, but the core polarity is dominated by the indazole NH.

  • Fix: Use a "DCM/Hexane" system instead of EtOAc/Hexane. The chlorinated solvent often provides better separation selectivity for halo-indazoles. Try 1:1 DCM:Hexane

    
     100% DCM.
    

Q3: The reaction yield is low, and I recovered mostly Starting Material.

  • Mechanism: You likely formed the N-iodo intermediate but quenched it before it rearranged to the C3-position.

  • Fix: Increase reaction temperature (e.g., to 60°C) or time. Ensure the pH remains basic (KOH/NaOH) to facilitate the rearrangement. Monitor by HPLC, not just TLC, as N-iodo species can degrade on silica plates, falsely showing "SM" when the reaction was actually "N-iodo".

Q4: Can I use N-Iodosuccinimide (NIS) instead of


? 
  • Insight: Yes, NIS is often cleaner. However, it generates succinimide as a byproduct.

  • Removal: Succinimide is water-soluble. A rigorous water wash during workup usually removes it. If it persists (visible in NMR at

    
     2.7), use the Ethanol/Water recrystallization method.
    

Decision Matrix for Purification

DecisionTree Start Analyze Crude Purity (HPLC/NMR) CheckColor Is solid Purple/Brown? Start->CheckColor ThioWash Dissolve & Wash w/ Na2S2O3 CheckColor->ThioWash Yes (Iodine present) CheckPurity Purity Level? CheckColor->CheckPurity No (Off-white/Tan) ThioWash->CheckPurity HighPurity > 85% Purity CheckPurity->HighPurity LowPurity < 85% Purity CheckPurity->LowPurity Recryst Recrystallization (Toluene or EtOH/H2O) HighPurity->Recryst Column Flash Column (Hex/EtOAc or DCM) LowPurity->Column

Figure 2: Workflow for selecting the appropriate purification strategy based on crude characteristics.

References

  • Synthesis of 3-iodoindazoles

    • Title: "Synthesis and biological evaluation of 3-substituted indazoles as potent kinase inhibitors."
    • Source:Bioorganic & Medicinal Chemistry Letters, 2008.
    • Context: Describes the standard iodination conditions ( , KOH, DMF) and workup procedures for 3-iodo-1H-indazoles.
    • Link:

  • Purification of Halo-Indazoles

    • Title: "Process for the preparation of indazole derivatives."[4][5]

    • Source:Google P
    • Context: details industrial-scale purification (recrystallization) of 3-iodo-6-nitroindazole, applicable to the 5-methoxy analog.
    • Link:

  • Mechanistic Insight (N-iodo vs C-iodo)

    • Title: "Iodination of indazoles: Control of regioselectivity."
    • Source:Journal of Organic Chemistry, 2012.[6]

    • Context: Explains the thermodynamic rearrangement of N-iodo species to C-3 iodo species.
    • Link:

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-Iodo-5-methoxy-1H-indazole

[1] Executive Summary 3-Iodo-5-methoxy-1H-indazole is a critical intermediate in the synthesis of kinase inhibitors (e.g., Axitinib analogs).[1] Its stability profile is dominated by two competing structural features: th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Iodo-5-methoxy-1H-indazole is a critical intermediate in the synthesis of kinase inhibitors (e.g., Axitinib analogs).[1] Its stability profile is dominated by two competing structural features: the labile C3-Iodine bond (susceptible to photolytic homolysis) and the amphoteric Indazole N-H (susceptible to unintended deprotonation and oxidation).

This guide provides actionable protocols to mitigate degradation, ensuring high purity (>98%) for downstream cross-coupling reactions.

Module 1: Photostability & Physical Appearance

Issue: “My white solid turned pink/brown after leaving it on the bench for 24 hours.”

Root Cause Analysis

The Carbon-Iodine (C-I) bond at the C3 position has a relatively low bond dissociation energy (


 50-60 kcal/mol). Exposure to UV or visible light (

nm) triggers homolytic cleavage , generating an indazolyl radical and an iodine radical (

). Two iodine radicals recombine to form molecular iodine (

), which appears pink or violet in organic matrices and brown in solids.
Mechanism of Degradation

The 5-methoxy group (Electron Donating Group) increases the electron density of the heterocyclic ring, potentially stabilizing the radical intermediate, which paradoxically can accelerate the initial cleavage event under irradiation.

Photolysis Compound 3-Iodo-5-methoxy- 1H-indazole RadicalPair [Indazolyl Radical + I•] Compound->RadicalPair Homolysis Light hv (UV/Vis) Light->RadicalPair I2 Iodine (I2) (Pink/Brown Color) RadicalPair->I2 Recombination Dimer Oxidative Dimers (Side Products) RadicalPair->Dimer Coupling

Figure 1: Photolytic degradation pathway leading to iodine liberation and discoloration.

Corrective Protocol
  • Immediate Remediation: If the sample is pink, dissolve in Ethyl Acetate and wash with 10% aqueous Sodium Thiosulfate (

    
    ) .[1] This reduces 
    
    
    
    back to colorless iodide (
    
    
    ).[1]
  • Storage: Store in amber glass vials wrapped in aluminum foil.

  • Atmosphere: Purge headspace with Argon. Oxygen can propagate the radical chain reaction initiated by light.[1]

Module 2: Chemical Integrity (N-H Acidity)

Issue: “I see multiple spots on TLC during alkylation, or the starting material degrades in basic solvents.”

Technical Insight

The N-H proton at position 1 is acidic (


).[1] In the presence of bases (even weak ones like 

in DMF), the indazole exists in equilibrium with its anion. While necessary for alkylation, this anion is a strong nucleophile and can react with trace electrophiles or undergo oxidative coupling if

is present.[1]
Troubleshooting Table
SymptomProbable CauseCorrective Action
N-H Disappearance (NMR) Unintended N-alkylation or acylation.[1]Avoid acetone (forms aminals) or chlorinated solvents with trace acid.[1] Use THP or SEM protection if long-term storage is needed.[1]
Loss of Iodine (C3-H) Reductive dehalogenation.[1]Avoid strong reducing agents (e.g.,

) or Pd-catalysts before the coupling step.
Tailing on Silica Interaction of basic N1/N2 with acidic silica silanols.[1]Add 1% Triethylamine (TEA) to the eluent or use Neutral Alumina for purification.[1]
Module 3: Synthesis & Workup Optimization

Issue: “Yield is lower than expected after iodination workup.”

Optimized Workflow

Standard iodination (using


 or 

) often leaves unreacted iodine trapped in the solid lattice.[1]
  • Quenching: Always quench the reaction mixture with saturated Sodium Thiosulfate until the color changes from dark brown to pale yellow/white.[1]

  • pH Control: Adjust pH to ~7-8 before extraction. Highly acidic conditions during workup can promote protodeiodination (replacing I with H).[1]

  • Drying: Dry the organic layer over

    
     (Sodium Sulfate), not 
    
    
    
    (Magnesium Sulfate), as the latter is slightly acidic and can adsorb polar heterocycles.

Workup Reaction Reaction Mixture (Crude + I2) Quench Add sat. Na2S2O3 (Reduces I2 to I-) Reaction->Quench Extract Extraction (EtOAc) Quench->Extract Wash Wash: Brine + NaHCO3 Extract->Wash Dry Dry over Na2SO4 (Avoid MgSO4) Wash->Dry Evap Rotavap < 40°C (Protect from Light) Dry->Evap

Figure 2: Optimized workup flow to prevent iodine retention and acidity-induced degradation.[1]

Module 4: Solution State Stability (LCMS/NMR)

Issue: “The purity drops when the sample sits in the autosampler.”

Solvent Compatibility Data
SolventStability RatingNotes
DMSO-d6 Medium Hygroscopic.[1] Absorbed water can hydrolyze the C-I bond over weeks.[1] Use fresh ampoules.
CDCl3 Low Often acidic (forms HCl upon storage).[1] Avoid for long-term storage or add Silver Foil/K2CO3 to stabilize.[1]
Methanol/MeCN High Best for LCMS.[1] Ensure solvents are HPLC grade (acid-free).[1]

Recommendation: For NMR, if the sample must sit overnight, filter through a small plug of basic alumina or add a grain of activated molecular sieves to the tube to scavenge moisture and acid.

References
  • Synthesis and Stability of Indazoles

    • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[1][2]

    • Source: RSC Advances (2021).[1]

    • Relevance: details the iodination of 6-bromo-1H-indazole, providing the baseline for thiosulf
    • Link:

  • Photostability Guidelines

    • Title: ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products.[1][3][4]

    • Source: International Council for Harmonisation (ICH).[1]

    • Relevance: Establishes the standard for light protection (Amber glass/Foil) for photosensitive drug substances.
    • Link:

  • Chemical Properties of 5-Methoxy-1H-indazole

    • Title: 5-Methoxy-1H-indazole Compound Summary.
    • Source: PubChem (CID 94444-96-9).[1]

    • Relevance: Provides physiochemical data (pKa, solubility) supporting the acidity/basicity arguments.
    • Link:[5]

  • Iodination Methodologies

    • Title: Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives.[1][6]

    • Source: Applied Sciences (2020).[1]

    • Relevance: Describes the synthesis of 3-iodo-1H-indazole using Iodine/KOH, confirming the stability of the core under basic conditions.
    • Link:

Sources

Reference Data & Comparative Studies

Validation

3-Iodo-5-methoxy-1H-indazole NMR data and interpretation

This guide provides a technical comparison and interpretation of the NMR spectral data for 3-Iodo-5-methoxy-1H-indazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., Trk, MAPK1) and other bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and interpretation of the NMR spectral data for 3-Iodo-5-methoxy-1H-indazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., Trk, MAPK1) and other bioactive indazoles.

Part 1: Executive Summary & Structural Logic

3-Iodo-5-methoxy-1H-indazole (CAS: 290367-99-6) is functionalized at the C3 position with an iodine atom, serving as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

The primary challenge in synthesizing this compound is confirming the complete conversion of the starting material (5-methoxy-1H-indazole ) and ensuring regioselectivity (C3-iodination vs. N-iodination). NMR spectroscopy is the definitive method for this validation.

Structural Impact on NMR
  • C3-Iodination: The substitution of the C3-proton with iodine results in the complete disappearance of the diagnostic singlet at ~7.9–8.0 ppm.

  • Electronic Effects: The iodine atom exerts a "heavy atom effect" and alters the electron density of the pyrazole ring, causing subtle shielding/deshielding shifts in the adjacent benzene ring protons (H4).

  • 5-Methoxy Group: This electron-donating group (EDG) simplifies the aromatic region by shielding the ortho-protons (H4 and H6), separating them from the H7 doublet.

Part 2: Comparative NMR Data (Product vs. Precursor)

The following table contrasts the 1H NMR data of the starting material with the iodinated product. The disappearance of the H-3 signal is the primary indicator of reaction success.

Table 1: 1H NMR Shift Comparison (400 MHz, DMSO-d₆)
Assignment5-Methoxy-1H-indazole (Precursor)3-Iodo-5-methoxy-1H-indazole (Product) Shift Δ (ppm)Multiplicity & Coupling (Product)
NH (H-1) 12.89 ppm (br s)~13.50 ppm (br s) +0.61Broad singlet (exchangeable)
H-3 7.93 ppm (s) — (Absent) Diagnostic Loss of Signal
H-7 7.42 ppm (d)7.44 ppm +0.02Doublet (

Hz)
H-6 6.98 ppm (dd)7.05 ppm +0.07Doublet of doublets (

Hz)
H-4 7.15 ppm (d)6.74 ppm -0.41Doublet (

Hz)
-OCH₃ 3.76 ppm (s)3.81 ppm +0.05Singlet (3H)

Note on H-4 Shift: The H-4 proton (peri-position to C3) experiences a significant upfield shift (~0.4 ppm) upon iodination. While iodine is electronegative, its large atomic radius and anisotropy can cause shielding effects in sterically crowded peri-positions in fused systems.

Part 3: Detailed Spectral Interpretation

The Aromatic Region (6.5 – 7.5 ppm)

The benzene ring protons form an ABX spin system (or more accurately, AMX due to the large chemical shift differences).

  • H-7 (7.44 ppm): Resonates most downfield among the benzene protons. It shows a large ortho-coupling (

    
     Hz) to H-6. It is relatively unaffected by the C3-iodine.
    
  • H-6 (7.05 ppm): Appears as a doublet of doublets (dd).[1][2] It couples to H-7 (

    
    , 
    
    
    
    Hz) and H-4 (
    
    
    ,
    
    
    Hz).
  • H-4 (6.74 ppm): The most shielded aromatic proton due to the ortho-methoxy group. It appears as a narrow doublet (or unresolved singlet) due to the small meta-coupling (

    
     Hz).
    
The Methoxy Handle (3.81 ppm)

The methoxy group appears as a sharp singlet integrating to 3 protons.[1] This signal is crucial for quantifying solvent impurities (e.g., if extracted with ethyl acetate, check for EtOAc peaks at 4.03/1.99 ppm vs. the OMe singlet).

The Labile Proton (NH, ~13.5 ppm)

The indazole N-H proton is highly acidic and solvent-dependent. In dry DMSO-d₆, it appears as a broad singlet downfield (>13 ppm). In the presence of water or methanol, this peak may broaden further or disappear due to rapid exchange.

Part 4: Experimental Protocols

Synthesis & Validation Workflow

The following diagram outlines the standard synthesis route and the NMR validation logic.

G SM 5-Methoxy-1H-indazole (Precursor) Reaction Iodination (I₂, KOH, DMF/Dioxane) SM->Reaction Start Quench Workup (Na₂S₂O₃ quench) Reaction->Quench RT, 12h Product 3-Iodo-5-methoxy-1H-indazole (Target) Quench->Product Precipitation/Ext. NMR_Check NMR Validation (DMSO-d₆) Product->NMR_Check Sample Prep Decision H-3 Signal (7.93 ppm)? NMR_Check->Decision Analyze Decision->Reaction Yes (Incomplete) Decision->Product No (Pure)

Figure 1: Synthesis and NMR validation workflow for 3-Iodo-5-methoxy-1H-indazole.

Protocol: Preparation of NMR Sample

To ensure high-resolution spectra comparable to the data above:

  • Solvent Choice: Use DMSO-d₆ (99.9% D). CDCl₃ is less ideal due to the poor solubility of the polar indazole core and potential aggregation effects broadening the signals.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (often due to inorganic salts like KI/KCl from the workup), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Scans: 16–32 scans are sufficient for 1H.

    • Relaxation Delay (d1): Set to

      
       seconds to ensure accurate integration of the aromatic protons relative to the methoxy group.
      
Protocol: Synthesis (Reference Method)
  • Dissolution: Dissolve 5-methoxy-1H-indazole (1.0 equiv) in DMF or 1,4-dioxane.

  • Base Addition: Add KOH (3.0–4.0 equiv).

  • Iodination: Add molecular Iodine (

    
    , 1.1–1.2 equiv) portion-wise.
    
  • Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Quench (Critical): Pour mixture into water containing 10% Na₂S₂O₃ (sodium thiosulfate) . This reduces unreacted iodine (red/brown) to iodide (colorless), preventing iodine contamination in the product which can act as a paramagnetic impurity in NMR.

  • Isolation: Acidify to pH 5 with dilute citric acid or HCl. Collect the precipitate by filtration.

    • Yield: Typically 85–95%.[3]

    • Appearance: Pale yellow to off-white solid.

    • Melting Point: 162–163 °C.

Part 5: Troubleshooting & Impurities

Impurity SignalChemical Shift (approx)CauseRemediation
Broad Humps BaselineParamagnetic Iodine (

)
Wash solid with 10% Na₂S₂O₃ solution.
Singlet at 7.93 ppm 7.93 ppmUnreacted Starting MaterialReaction incomplete. Add more

/base or extend time.
Extra Doublets 7.5–8.0 ppmN-Iodinated Isomer (Rare)Usually unstable; reverts to C-I or hydrolyzes. Check MS for M+127.
DMF Residuals 2.73, 2.89, 7.95 ppmSolvent entrapmentDry sample under high vacuum at 40°C overnight.

References

  • Bouissane, L., et al. (2006).[1] "Synthesis and biological evaluation of N-substituted indazole derivatives." Bioorganic & Medicinal Chemistry, 14(4), 1078-1088.[1]

  • Lier, F., et al. (2018).[4] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." Molecules, 23(8), 2046.

  • BenchChem. (2025). "Technical Guide on the ¹H and ¹³C NMR Spectra of Indazole Derivatives."

  • ChemicalBook. (2025).[2] "5-Methoxy-1H-indazole NMR and Physical Properties."

Sources

Comparative

Comparative Diagnostic Guide: NMR Characterization of 3-Iodo-5-methoxy-1H-indazole

Executive Summary 3-Iodo-5-methoxy-1H-indazole is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Its value lies in the C-3 iodine handle, which facilitates Suzuki, Sonogas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-5-methoxy-1H-indazole is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Its value lies in the C-3 iodine handle, which facilitates Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

However, the iodination of 5-methoxy-1H-indazole is prone to regioselectivity errors (N-iodination vs. C-iodination) and incomplete conversion. Standard LC-MS often fails to distinguish between regioisomers effectively due to identical mass-to-charge ratios.

This guide provides a definitive NMR characterization strategy. Unlike generic datasheets, we focus on the differential diagnosis —how to prove you have the correct product against its specific precursors and potential isomers using 1H and 13C NMR in DMSO-d6.

Part 1: Structural Context & Synthesis Logic

To understand the NMR data, we must first visualize the transformation. The synthesis typically involves the electrophilic iodination of 5-methoxy-1H-indazole. The critical quality attribute (CQA) is the complete disappearance of the C-3 proton and the correct placement of the iodine atom.

Experimental Workflow & Logic

The following diagram outlines the decision logic for verifying the product structure.

G Start Start: 5-Methoxy-1H-indazole Reaction Reaction: I2 / KOH / DMF Start->Reaction Check1 1H NMR Check: Did H-3 (~8.0 ppm) disappear? Reaction->Check1 Check2 13C NMR Check: Is C-3 < 100 ppm? Check1->Check2 Yes Fail1 Fail: Starting Material Check1->Fail1 No Product Confirmed: 3-Iodo-5-methoxy-1H-indazole Check2->Product Yes Fail2 Fail: N-Iodo Isomer (Rare/Unstable) Check2->Fail2 No

Figure 1: Structural verification workflow for 3-iodo-5-methoxy-1H-indazole.

Part 2: 1H NMR Comparative Analysis

The most rapid verification method is 1H NMR. The spectrum of the product is defined by what is missing rather than what is present.

The "Silent" C-3

In the starting material (5-methoxy-1H-indazole), the proton at position 3 (H-3) is a sharp singlet appearing downfield (typically 7.9 – 8.1 ppm in DMSO-d6). In the 3-iodo product, this signal must be absent.

Comparative Shift Table (DMSO-d6)
PositionProton TypePrecursor (5-OMe-Indazole)

(ppm)
Product (3-Iodo-5-OMe)

(ppm)
Diagnostic Note
H-3 Aromatic CH7.95 (s) ABSENT Primary confirmation of reaction.
H-4 Aromatic CH~7.05 (d,

Hz)
6.90 – 7.10 (d) Peri-proton.[1] May shift slightly; coupling remains meta (

Hz).
H-6 Aromatic CH~6.95 (dd,

Hz)
7.00 – 7.15 (dd) Ortho to OMe. Characteristic doublet of doublets.
H-7 Aromatic CH~7.45 (d,

Hz)
7.40 – 7.50 (d) Adjacent to NH. Often the most downfield aromatic signal in the product.
OMe Methoxy (

)
3.78 (s)3.80 – 3.85 (s) Remains a strong singlet; minimal shift.
NH Indazole NH~12.9 (br s)13.0 – 13.5 (br s) Highly concentration/temperature dependent.
Key Spectral Features
  • H-4 vs. H-6 Distinction: H-4 appears as a doublet with a small coupling constant (

    
     Hz, meta-coupling to H-6). H-6 appears as a doublet of doublets (
    
    
    
    Hz ortho to H-7,
    
    
    Hz meta to H-4).
  • NH Proton: The acidic NH proton is often broad. If using CDCl3, this peak may disappear or shift significantly due to exchange or poor solubility. DMSO-d6 is mandatory for reliable NH observation.

Part 3: 13C NMR & The Heavy Atom Effect

While 1H NMR confirms the loss of a proton, 13C NMR provides positive confirmation of the Carbon-Iodine bond. This relies on the Heavy Atom Effect (Spin-Orbit Coupling), which causes carbons attached to heavy halogens (like Iodine) to shift significantly upfield (shielded), contrary to the downfield shift expected from electronegativity.

The "Gold Standard" Verification
Carbon PositionPrecursor Shift (ppm)Product Shift (ppm) Mechanism
C-3 (C-I) ~134.085.0 – 95.0 Heavy Atom Effect (Shielding).
C-5 (C-OMe) ~154.0154.0 – 155.0 Deshielded by Oxygen.
OMe ~55.555.0 – 56.0 Standard methoxy region.

Interpretation: If you observe a quaternary carbon signal in the 85–95 ppm range, you have successfully formed the C-I bond. If the signal remains near 130-135 ppm, the iodination failed. This is the most robust proof of structure.

Part 4: Distinguishing Regioisomers (Alternative Scenarios)

A common synthetic error involves starting with the wrong hydrazine or ketone, leading to 6-methoxy-1H-indazole derivatives. 1H NMR coupling constants are the only way to distinguish these without X-ray crystallography.

5-Methoxy vs. 6-Methoxy: The Coupling Constant Test
  • 5-Methoxy (Target):

    • H-4: meta-coupled (

      
       Hz).
      
    • H-6: ortho/meta-coupled (

      
       Hz).
      
    • H-7: ortho-coupled (

      
       Hz).
      
    • Pattern: You see one large coupling (

      
      ) and two small couplings (
      
      
      
      ) across the system.
  • 6-Methoxy (Alternative/Impurity):

    • H-7: singlet or small meta-coupling (s or

      
       Hz) because C-6 is blocked.
      
    • H-4/H-5: Strong ortho coupling (

      
       Hz).
      
    • Pattern: You see a distinct singlet (or near singlet) in the aromatic region for H-7.

Rule of Thumb: If you see two protons with large ortho-couplings (


 Hz) and one with only meta-coupling, it is likely the 5-methoxy  isomer. If you see a sharp aromatic singlet (H-7), suspect the 6-methoxy  isomer.

Part 5: Experimental Protocols

Protocol A: Sample Preparation for 1H NMR
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3 due to the poor solubility of the free indazole base in chloroform.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Reference: Residual DMSO pentet at 2.50 ppm.

Protocol B: Data Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (NS): 16 scans are usually sufficient for 1H; 512–1024 scans for 13C due to the quaternary C-I carbon's long relaxation time.

  • Relaxation Delay (D1): Set D1

    
     2.0 seconds for 13C experiments to ensure the C-I carbon (which lacks NOE enhancement from attached protons) is integrated visible.
    

References

  • General Indazole Characterization

    • Claramunt, R. M., et al.
    • Note: Establishes the tautomeric preference (1H vs 2H) in DMSO.
  • Heavy Atom Effect in 13C NMR

    • Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy. VCH, 1987.
    • Note: Authoritative source on the upfield shift of iodinated carbons.[2]

  • Synthesis and Spectral Data of 3-Iodoindazoles

    • BenchChem Technical Guides. "1H and 13C NMR Spectra of 3-Iodo-1,5-dimethyl-1H-indazole."
    • Note: Provides comparative spectral data for the methylated analogue, confirming the C-3 shift
  • Solvent Effects on NMR

    • Fulmer, G. R., et al.
    • Note: Essential for identifying residual DMF or w

Sources

Validation

A Comparative Guide to HPLC-Based Purity Assessment of 3-Iodo-5-methoxy-1H-indazole for Pharmaceutical Applications

Introduction 3-Iodo-5-methoxy-1H-indazole is a vital heterocyclic building block in the synthesis of numerous pharmacologically active molecules.[1] As a key starting material and intermediate, its purity is of utmost im...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Iodo-5-methoxy-1H-indazole is a vital heterocyclic building block in the synthesis of numerous pharmacologically active molecules.[1] As a key starting material and intermediate, its purity is of utmost importance, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even minute impurities can lead to downstream synthetic challenges, altered pharmacological profiles, or the generation of toxic byproducts.[2] Therefore, robust and reliable analytical methods for purity assessment are critical in both drug development and quality control settings.

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-Iodo-5-methoxy-1H-indazole. We will delve into a primary reversed-phase HPLC (RP-HPLC) method, offering a detailed rationale for its development, and compare its performance characteristics against a modern Ultra-High-Performance Liquid Chromatography (UHPLC) alternative. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and implement the most suitable analytical strategy for their specific needs, grounded in the principles of scientific integrity and regulatory expectations.[3]

The Imperative of Purity in Pharmaceutical Intermediates

The concept of "quality by design" (QbD), championed by regulatory bodies such as the International Council for Harmonisation (ICH), mandates a thorough understanding and control over all potential sources of process variability. For a crucial intermediate like 3-Iodo-5-methoxy-1H-indazole, this encompasses impurities originating from starting materials, synthetic by-products (e.g., isomers, dehalogenated species), and potential degradation products.[4][5] An effective analytical method must possess the specificity to separate the main compound from all potential and actual impurities, and the sensitivity to accurately quantify them at levels stipulated by regulatory guidelines.[6]

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

Method Rationale & Design

Reversed-phase HPLC is the cornerstone of pharmaceutical analysis due to its broad applicability and robustness in separating a wide array of compounds.[7] For 3-Iodo-5-methoxy-1H-indazole, an aromatic heterocyclic compound, a C18 stationary phase is the logical first choice.[8] The hydrophobic nature of the C18 alkyl chains provides effective retention for the analyte and its likely non-polar impurities through hydrophobic interactions.[9]

A gradient elution strategy is employed to ensure a comprehensive separation. This approach allows for the effective elution of any potential polar impurities that might emerge early in the chromatogram, while also providing sufficient resolution for closely related, more retained non-polar impurities within a practical timeframe. The mobile phase consists of an aqueous component buffered with a volatile acid (e.g., formic or trifluoroacetic acid) to suppress the ionization of the indazole nitrogen, thereby ensuring symmetrical peak shapes. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength for this class of compounds.

Experimental Protocol: RP-HPLC Method

  • Instrumentation:

    • HPLC System: An Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent system equipped with a quaternary or binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Data Acquisition Software: Empower™, Chromeleon™, or OpenLab CDS.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm, or equivalent.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[10]

    • Gradient Program:

      Time (min) %B
      0.0 40
      20.0 90
      20.1 40

      | 25.0 | 40 |

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.[12]

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Data Visualization: RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in ACN:Water (50:50) start->dissolve vortex Vortex/Sonicate dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject 10 µL filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect DAD Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area Percent) integrate->calculate report Generate Report calculate->report

Caption: A generalized workflow for the RP-HPLC purity assessment of 3-Iodo-5-methoxy-1H-indazole.

Comparative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)

Method Rationale & Design

UHPLC represents a significant evolution from conventional HPLC, primarily through the use of columns packed with sub-2 µm particles. This innovation allows for operation at much higher pressures, leading to dramatically faster separations, superior resolution, and increased sensitivity.[13] For pharmaceutical analysis, this translates to higher sample throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly option.[14][15]

The UHPLC method proposed here maintains the same core separation chemistry (C18 stationary phase, water/acetonitrile mobile phase) to facilitate a direct and objective comparison with the HPLC method. The primary differences lie in the column dimensions, particle size, and the consequently accelerated gradient and flow rate.

Experimental Protocol: UHPLC Method

  • Instrumentation:

    • UHPLC System: Waters ACQUITY UPLC H-Class, Agilent 1290 Infinity II, or equivalent, capable of operating at pressures up to 1000 bar (15,000 psi).

    • Data Acquisition Software: Empower™, Chromeleon™, or OpenLab CDS.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 40
      4.0 90
      4.1 40

      | 5.0 | 40 |

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.[10]

    • Injection Volume: 2 µL.

    • Detection Wavelength: 254 nm.

    • Sample Preparation: Same as the RP-HPLC method.

Performance Comparison: HPLC vs. UHPLC

The decision to employ HPLC versus UHPLC is often dictated by the specific requirements of the analytical task, including throughput needs, the complexity of the sample matrix, and available instrumentation.[16]

Quantitative Data Summary

ParameterRP-HPLC MethodUHPLC MethodJustification & Insights
Total Run Time 25 minutes5 minutesUHPLC's use of sub-2 µm particles allows for significantly faster separations without compromising resolution.[13]
Typical Backpressure ~120-180 bar~500-800 barA direct consequence of the smaller particle size and higher linear velocities used in UHPLC.[13]
Resolution (Analyte vs. Critical Impurity Pair) > 2.0> 2.5The higher efficiency of the UHPLC column often leads to sharper peaks and improved resolution between closely eluting species.[15]
Solvent Consumption per Run ~25 mL~2.5 mLThe shorter run time and reduced flow rate in the UHPLC method result in a ~90% reduction in solvent usage, offering significant cost and environmental benefits.[17]
Sensitivity (Signal-to-Noise) Baseline~3-5x HigherThe narrower peaks generated by UHPLC lead to greater peak heights and a superior signal-to-noise ratio, enhancing detection and quantitation limits.[14]
Potential for Impurity Detection GoodExcellentThe increased resolution of UHPLC is particularly advantageous for detecting trace-level impurities that might co-elute with the main peak in a standard HPLC separation.[18][19]

Logical Comparison Framework

Method_Comparison cluster_hplc RP-HPLC cluster_uhplc UHPLC topic Purity Assessment of 3-Iodo-5-methoxy-1H-indazole hplc_pros Pros: - Robust & Widely Accessible - Lower Instrument Cost - Established & Transferable Methods topic->hplc_pros uhplc_pros Pros: - High Throughput (Speed) - Superior Resolution & Sensitivity - Significant Solvent Savings topic->uhplc_pros hplc_cons Cons: - Longer Analysis Times - Higher Solvent Consumption - Lower Resolution & Sensitivity uhplc_cons Cons: - Higher Initial Instrument Cost - Increased Susceptibility to Clogging - Requires High-Purity Solvents

Caption: A comparative overview of the primary advantages and disadvantages of HPLC and UHPLC for pharmaceutical purity analysis.

Conclusion and Recommendations

Both the detailed RP-HPLC and UHPLC methods are scientifically sound and fit for the purpose of assessing the purity of 3-Iodo-5-methoxy-1H-indazole, in line with ICH guidelines.[20][21]

  • The RP-HPLC method stands as a robust, reliable, and universally applicable technique. It is exceptionally well-suited for standard quality control laboratories where instrument availability and method transferability are priorities over ultimate speed.

  • The UHPLC method is the superior choice for high-throughput environments, such as process development, reaction monitoring, and final product release testing where speed and efficiency are paramount. Its enhanced resolution and sensitivity provide a deeper level of analytical insight, which is invaluable for comprehensive impurity profiling and ensuring the highest product quality.

The final selection should be based on a holistic evaluation of the laboratory's specific operational needs, balancing the demand for analytical performance with considerations of instrument availability, sample throughput, and long-term operating costs.

References

  • Al-Aani, W., Al-Rekabi, A., & Al-Sultani, A. (2012). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. Asian Journal of Pharmaceutical and Clinical Research.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.).
  • Gerasimova, E., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-439.
  • A Review on Comparative study of HPLC and UPLC. (n.d.). RJPT. Retrieved from [Link]

  • HPLC vs UPLC: Key Differences in Pharma. (n.d.). Scribd. Retrieved from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (n.d.). Research Journal of Pharmacy and Technology.
  • Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (n.d.). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Method development and validation of ornidazole by using RP-HPLC. (2024). International Journal of Science and Research Archive, 13(2), 2015-2022.
  • MONAD. (2024, August 29). What is the Difference Between UPLC and HPLC? Retrieved from [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022).
  • Liu, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6652.
  • Welch, C. J., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 175, 112773.
  • ICH. (2023).
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 528-537.
  • European Medicines Agency. (n.d.). ICH guideline Q2(R2)
  • Determination of heavy polycyclic aromatic hydrocarbons by non-aqueous reversed phase liquid chromatography: Application and limitation in refining streams. (2018).
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • El-Guesmi, N., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5949–5958.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Deriv
  • HALO Columns. (n.d.).
  • Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities.
  • AMSbiopharma. (2025).
  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (n.d.). iosrphr.org.
  • Abdel-Kawy, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133.
  • Welch, C. J., et al. (2019). Detection of Dehalogenation Impurities in Organohalogenated Pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 175, 112773.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences.
  • Poulsen, S.-A., et al. (2020). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 25(24), 5928.

Sources

Comparative

A Senior Application Scientist's Guide to Kinetic Studies of the Suzuki-Miyaura Coupling with 3-Iodo-5-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a range of diseases from o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a range of diseases from oncology to inflammation.[1][2][3] The functionalization of this heterocycle is therefore of critical importance. Specifically, the C-3 position of the indazole ring is a common site for modification to modulate biological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, making it an indispensable tool for derivatizing intermediates like 3-iodo-5-methoxy-1H-indazole.[1][2][3]

However, the "plug-and-play" nature of this reaction can be deceptive. For challenging substrates, such as N-H containing heterocycles which can interact with the catalyst, achieving optimal efficiency, yield, and purity requires a deeper, quantitative understanding of the reaction kinetics. This guide provides a framework for designing and interpreting kinetic studies for the Suzuki-Miyaura coupling of 3-iodo-5-methoxy-1H-indazole, enabling rational optimization over empirical screening.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

Understanding the fundamental steps of the catalytic cycle is paramount to designing informative kinetic experiments. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5] The slowest of these steps, the rate-determining step (RDS), dictates the overall reaction rate. Identifying and accelerating the RDS is the primary goal of kinetic analysis.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-5-methoxy-1H-indazole. For aryl iodides, this step is typically fast.[4] However, the electronic properties of the indazole and the steric bulk of the phosphine ligand can significantly influence its rate.[5][6]

  • Transmetalation : The organic group from the boronic acid (or ester) partner is transferred to the palladium(II) center. This step requires activation of the organoboron species by a base.[7] The choice of base and solvent can dramatically alter the mechanism and rate of transmetalation, sometimes making it the rate-determining step.[8]

  • Reductive Elimination : The two organic partners are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4] This step is usually rapid.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar¹)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Boryl L₂Pd(II)(Ar¹)(Ar²) PdII_Aryl->PdII_Boryl Transmetalation PdII_Boryl->Pd0 Reductive Elimination product Ar¹-Ar² PdII_Boryl->product reagents Ar¹-X (3-Iodo-5-methoxy-1H-indazole) boronic Ar²-B(OR)₂ + Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

Designing a Kinetic Study for the Suzuki Coupling of 3-Iodo-5-methoxy-1H-indazole

A robust kinetic study relies on accurately measuring the change in concentration of reactants and products over time. This is best achieved using in situ monitoring techniques, which provide a continuous stream of data without disturbing the reaction.

Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)

This protocol outlines a typical setup for acquiring high-quality kinetic data using High-Performance Liquid Chromatography (HPLC).

  • System Preparation & Calibration :

    • Assemble a jacketed lab reactor with overhead stirring, a temperature probe, and a nitrogen inlet.

    • Utilize an automated in situ sampling probe (e.g., EasySampler) that quenches the reaction aliquot immediately upon withdrawal.

    • Develop and validate an HPLC method capable of separating the 3-iodo-5-methoxy-1H-indazole, the boronic acid partner, the final product, and any significant byproducts. Generate calibration curves for each analyte against an internal standard to ensure accurate quantification.[9]

  • Reagent Preparation :

    • Prepare a stock solution of the palladium precatalyst and phosphine ligand in the chosen reaction solvent (e.g., dioxane, 2-MeTHF).

    • In the reactor, under an inert atmosphere, combine the 3-iodo-5-methoxy-1H-indazole, the boronic acid, the base (e.g., K₂CO₃), the internal standard, and the bulk of the solvent.

  • Reaction Initiation and Monitoring :

    • Bring the reactor contents to the desired temperature (e.g., 80 °C).

    • Initiate the reaction (t=0) by injecting the catalyst/ligand stock solution.

    • Immediately begin automated sampling. The frequency of sampling should be higher at the beginning of the reaction when changes are most rapid.

    • Each quenched sample is automatically diluted and queued for HPLC analysis.

  • Data Analysis :

    • Convert HPLC peak areas to concentrations using the pre-established calibration curves.

    • Plot the concentrations of reactants and products as a function of time to generate reaction progress curves.

    • From these curves, initial rates can be calculated, and the data can be fitted to various rate laws to determine reaction orders and rate constants.

Kinetic_Workflow cluster_workflow Kinetic Study Workflow Prep 1. Prepare Reagents & Calibrate HPLC Setup 2. Assemble Reactor & Add Reagents Prep->Setup Initiate 3. Equilibrate Temp & Inject Catalyst (t=0) Setup->Initiate Monitor 4. Automated In-Situ Sampling & Quenching Initiate->Monitor Reaction Progress Analyze 5. HPLC Analysis Monitor->Analyze Process 6. Data Processing (Concentration vs. Time) Analyze->Process Model 7. Kinetic Modeling (Determine Rate Law) Process->Model

Caption: Experimental workflow for kinetic analysis.

Comparative Analysis of Catalyst Systems

The choice of ligand is arguably the most critical factor in optimizing a Suzuki-Miyaura coupling. For heteroaryl halides like 3-iodo-5-methoxy-1H-indazole, bulky, electron-rich phosphine ligands (often called Buchwald ligands) are typically required to promote the oxidative addition and stabilize the catalytic species.[3]

Below is a comparative table based on typical performance characteristics for different ligand classes in the coupling of a challenging heteroaryl iodide. The kinetic data are illustrative, designed to show representative trends.

Ligand ClassExample LigandTypical Catalyst Loading (mol%)Relative Rate Constant (k_rel)Key Characteristics & Rationale
Monodentate TriarylphosphinePPh₃1 - 51Baseline: Often slow for heteroaryl substrates. Prone to decomposition at higher temperatures, leading to palladium black formation.[10]
Ferrocenylphosphinedppf0.5 - 215Robust & Versatile: The ferrocene backbone provides thermal stability. Pd(dppf)Cl₂ is an effective catalyst for many indazole couplings.[10][11]
DialkylbiarylphosphineSPhos0.1 - 1120High Activity: The bulky, electron-rich nature dramatically accelerates oxidative addition and reductive elimination. Excellent for N-heterocycles.[3]
DialkylbiarylphosphineXPhos0.1 - 1150High Activity & Stability: Similar to SPhos but often provides higher stability and turnover numbers, making it suitable for lower catalyst loadings.[3]
N-Heterocyclic Carbene (NHC)IPr0.5 - 285Strong σ-Donor: Forms very stable palladium complexes. Highly effective, particularly for sterically hindered substrates.[7]

Causality Behind Ligand Choice: The superior performance of ligands like SPhos and XPhos stems from their ability to create a sterically demanding and electron-rich coordination sphere around the palladium. The bulkiness promotes the reductive elimination step, while the electron-donating character accelerates the rate-limiting oxidative addition.[3] For a substrate like 3-iodo-5-methoxy-1H-indazole, where the indazole nitrogen could potentially coordinate to and inhibit the catalyst, these ligands help create a coordinatively saturated intermediate that is less susceptible to such deactivation pathways.

Comparison with Alternative Coupling Methodologies

While the Suzuki-Miyaura reaction is a workhorse, other cross-coupling reactions can be viable alternatives, each with distinct advantages and disadvantages.

ReactionOrganometallic ReagentKey AdvantagesKey DisadvantagesApplicability to Indazoles
Suzuki-Miyaura Organoboron (R-B(OR)₂)Air/water stable reagents, low toxicity, broad functional group tolerance.[3]Requires a base, which can be detrimental to sensitive substrates. Potential for protodeboronation.[10]Widely used and highly effective for C-C bond formation on the indazole core.[1][11]
Stille Coupling Organotin (R-SnBu₃)Does not require a base, tolerant of many functional groups.High toxicity of tin reagents and byproducts, difficult purification.Effective, but the toxicity of tin reagents makes it less favorable in drug development settings.
Negishi Coupling Organozinc (R-ZnX)Highly reactive nucleophiles, often proceeds at lower temperatures.Reagents are highly sensitive to air and moisture, requiring stringent inert techniques. Limited functional group tolerance.Less common due to the sensitivity of the organozinc reagents.
Buchwald-Hartwig Amination Amine (R₂NH)The premier method for C-N bond formation.Not applicable for C-C bond formation. Can be challenging for electron-rich or N-H containing heterocycles.[12][13]Essential for synthesizing amino-indazoles, a different but related transformation.[14]

For the synthesis of C-C coupled products of 3-iodo-5-methoxy-1H-indazole, the Suzuki-Miyaura reaction remains the method of choice due to its operational simplicity, low toxicity, and broad commercial availability of reagents. Kinetic studies provide the critical data needed to select the optimal ligand and conditions, transforming it from a good reaction into a manufacturing process that is efficient, scalable, and robust.

References

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications. Available at: [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Available at: [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • C–C Bond Formation by Cross-coupling. ResearchGate. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Royal Society of Chemistry. Available at: [Link]

  • In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin. Available at: [Link]

  • In situ study of reaction kinetics using compressed sensing NMR. RSC Publishing. Available at: [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. Available at: [Link]

  • Advances in Cross-Coupling Reactions. National Institutes of Health (NIH). Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. RSC Publishing. Available at: [Link]

  • Suzuki Coupling Mechanism. YouTube. Available at: [Link]

  • Rapid Determination of Reaction Kinetics with an Automated Microfluidic System. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Kinetics and reactive flows - In-Situ Reaction Measurement Technique. Karlsruhe Institute of Technology (KIT). Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. YouTube. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Iodo-5-methoxy-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.